Kapurimycin A2
Description
This compound has been reported in Streptomyces with data available.
from Streptomyces sp.DO-115; structure given in J Antibiot (Tokyo) 1990; 43(12):1519
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[8-acetyloxy-2-(3-ethyl-2-methyloxiran-2-yl)-12-hydroxy-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O9/c1-4-18-26(3,35-18)19-10-16(29)21-13(9-20(30)31)7-12-8-14-17(33-11(2)27)6-5-15(28)23(14)24(32)22(12)25(21)34-19/h7-8,10,17-18,32H,4-6,9H2,1-3H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQDKVJMMATTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(O1)(C)C2=CC(=O)C3=C(C=C4C=C5C(CCC(=O)C5=C(C4=C3O2)O)OC(=O)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927672 | |
| Record name | [8-(Acetyloxy)-2-(3-ethyl-2-methyloxiran-2-yl)-12-hydroxy-4,11-dioxo-8,9,10,11-tetrahydro-4H-anthra[1,2-b]pyran-5-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132412-64-7 | |
| Record name | Kapurimycin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132412647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [8-(Acetyloxy)-2-(3-ethyl-2-methyloxiran-2-yl)-12-hydroxy-4,11-dioxo-8,9,10,11-tetrahydro-4H-anthra[1,2-b]pyran-5-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Kapurimycin A2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kapurimycin A2 is a member of the kapurimycin class of antibiotics, which have demonstrated notable antibacterial and antitumor activities. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its molecular target, inhibitory effects, and the experimental methodologies used to elucidate its function. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the broader capuramycin class to provide a comprehensive overview. The primary mechanism of action for kapurimycins, including this compound, is the inhibition of the essential bacterial enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY).
Core Mechanism of Action: Inhibition of MraY
This compound exerts its antibacterial effect by targeting and inhibiting MraY, an integral membrane protein crucial for the biosynthesis of peptidoglycan. Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. By inhibiting MraY, this compound effectively blocks the production of peptidoglycan, leading to cell wall defects and ultimately bacterial cell death.
MraY catalyzes the first committed step in the membrane-associated stage of peptidoglycan synthesis. This involves the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I. This reaction is a critical bottleneck in the peptidoglycan biosynthesis pathway, making MraY an attractive target for antibiotic development.
Signaling Pathway: Peptidoglycan Biosynthesis and MraY Inhibition
The following diagram illustrates the peptidoglycan biosynthesis pathway and the specific step inhibited by this compound.
A Technical Guide to the Discovery and Isolation of Kapurimycin A2 from Streptomyces sp. DO-115
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kapurimycin A2, a member of the kapurimycin class of antitumor antibiotics, is a polycyclic microbial metabolite produced by the actinomycete Streptomyces sp. DO-115.[1][2] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and workflow visualizations. The kapurimycins, including A1, A2, and the most potent, A3, exhibit activity against Gram-positive bacteria and cytotoxicity towards various cancer cell lines.[2] this compound possesses a molecular formula of C₂₆H₂₄O₉ and is characterized by a tetrahydroanthra-gamma-pyrone skeleton.[1] The isolation process leverages in-situ adsorptive fermentation, followed by solvent extraction and multi-step chromatographic purification. This document serves as a core technical resource for researchers in natural product discovery, oncology, and antibiotic development.
Discovery of this compound
The discovery of the kapurimycins was the result of a targeted screening program for novel antitumor agents from actinomycetes.[2] The producing organism, Streptomyces sp. DO-115, was isolated and identified as the source of these bioactive compounds.
Experimental Protocols
Fermentation of Streptomyces sp. DO-115
The production of this compound is achieved through submerged fermentation of Streptomyces sp. DO-115. A key aspect of this process is the addition of a high porous polymer resin to the fermentation medium, which serves to adsorb the produced antibiotics, thereby increasing the overall titer.[2]
Medium Composition:
While the precise medium composition for Streptomyces sp. DO-115 is not publicly detailed, a general high-yield medium for Streptomyces species is provided below as a starting point. Optimization of carbon and nitrogen sources is critical for maximizing secondary metabolite production.
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Soluble Starch | 10.0 |
| Yeast Extract | 5.0 |
| Peptone | 5.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 2.0 |
Fermentation Parameters:
-
Temperature: 28-30 °C
-
pH: 7.0 - 7.2
-
Agitation: 200-250 rpm
-
Incubation Time: 7-10 days
-
Adsorbent Resin: A high porous polymer resin (e.g., Amberlite™ XAD™ series or Diaion™ HP series) is added to the medium at the start of fermentation.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth is a multi-step process involving solvent extraction and column chromatography.[2]
Step 1: Resin Harvesting and Initial Extraction
-
At the end of the fermentation, the porous polymer resin is harvested by filtration.
-
The resin is washed with water to remove residual medium components.
-
The kapurimycin complex is eluted from the resin using an organic solvent such as acetone or methanol.
-
The solvent extract is concentrated under reduced pressure to yield a crude extract.
Step 2: Solvent Partitioning
-
The crude extract is suspended in water and partitioned with a water-immiscible organic solvent like ethyl acetate.
-
The organic phase, containing the kapurimycins, is collected and dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield a semi-purified kapurimycin complex.
Step 3: Column Chromatography
The separation of the individual kapurimycin components (A1, A2, and A3) is achieved by column chromatography.[2]
-
Stationary Phase: Silica gel is a commonly used stationary phase for the separation of such moderately polar compounds.
-
Mobile Phase: A gradient of chloroform and methanol is a typical solvent system. The gradient is progressively increased in polarity to elute the different kapurimycin analogs.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions containing pure this compound are pooled and concentrated.
Quantitative Data
Physico-chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₄O₉ | [1] |
| Molecular Weight | 480.46 g/mol | |
| Appearance | Yellow powder | |
| UV (λmax in Methanol) | 235, 280, 430 nm | |
| Solubility | Soluble in methanol, acetone, ethyl acetate; Insoluble in water, n-hexane |
Biological Activity
The kapurimycins are active against Gram-positive bacteria and exhibit cytotoxicity against human cancer cell lines.[2] Kapurimycin A3 was found to be the most potent of the three analogs.[2] While specific IC₅₀ values for this compound against HeLa S3 and T24 cells are not detailed in the primary literature, the complex was reported to be cytotoxic to these lines.[2]
| Compound | Activity | Target | Notes |
| This compound | Cytotoxic | HeLa S3 and T24 human cancer cells | [2] |
| Kapurimycin A3 | Cytotoxic | HeLa S3 and T24 human cancer cells | Strongest cytotoxic and antibacterial activity[2] |
| Kapurimycin A3 | Antitumor | Murine leukemia P388 (in vivo) | Potent activity[2] |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Hypothetical Biosynthetic Pathway Relationship
The tetrahydroanthra-γ-pyrone skeleton of this compound suggests a polyketide biosynthetic origin. Type II polyketide synthases (PKS) are typically involved in the biosynthesis of such aromatic compounds. The pathway likely involves the assembly of a polyketide chain from acetate and malonate units, followed by a series of cyclization and modification reactions.
Caption: A logical relationship diagram for the hypothetical biosynthesis of this compound.
Conclusion
This technical guide consolidates the available information on the discovery and isolation of this compound from Streptomyces sp. DO-115. The detailed protocols and data presented herein provide a valuable resource for researchers seeking to work with this class of antitumor antibiotics. Further investigation into the specific biosynthetic pathway and the precise mechanism of action of this compound will be crucial for its future development as a potential therapeutic agent.
References
- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Kapurimycin A2.
An In-depth Analysis of the Chemical Structure and Biological Properties of a Novel Antitumor Antibiotic
Abstract
Kapurimycin A2 is a polycyclic microbial metabolite belonging to the tetrahydroanthra-γ-pyrone class of antibiotics. First isolated from Streptomyces sp. DO-115, it has demonstrated notable biological activity, including antibacterial effects against Gram-positive organisms and cytotoxicity towards various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Due to the limited availability of recent research, this document primarily synthesizes data from the original discovery and characterization studies.
Chemical Structure and Physicochemical Properties
This compound possesses a complex polycyclic structure. The core of the molecule is a tetrahydroanthra-γ-pyrone skeleton, which is characteristic of this class of antibiotics. The precise stereochemistry and three-dimensional conformation play a crucial role in its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C26H24O9 | [1] |
| Molecular Weight | 480.46 g/mol | [2] |
| Appearance | Yellow Powder | [1] |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform. Slightly soluble in water. Insoluble in n-hexane. | [1] |
| UV-Vis λmax (MeOH) | 238, 280 (sh), 305, 317, 332, 348, 410 nm | [1] |
| IR νmax (KBr) | 3400, 1730, 1680, 1625, 1600 cm-1 | [1] |
Biological Activity
This compound has been shown to exhibit both antibacterial and antitumor properties. Its activity is particularly pronounced against Gram-positive bacteria and several human cancer cell lines.
Antibacterial Activity
This compound demonstrates selective inhibitory activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for a range of bacteria are summarized in Table 2.
Table 2: Antibacterial Spectrum of this compound (MIC, µg/mL)
| Organism | MIC (µg/mL) |
| Staphylococcus aureus FDA 209P | 3.13 |
| Staphylococcus aureus Smith | 3.13 |
| Bacillus subtilis PCI 219 | 1.56 |
| Micrococcus luteus PCI 1001 | 0.78 |
| Escherichia coli NIHJ | > 100 |
| Pseudomonas aeruginosa P-3 | > 100 |
| Klebsiella pneumoniae PCI 602 | > 100 |
Data extracted from the original publication by Hara M, et al. (1990).
Cytotoxic Activity
In vitro studies have demonstrated the cytotoxic effects of this compound against human cancer cell lines. The 50% inhibitory concentrations (IC50) are presented in Table 3.
Table 3: Cytotoxic Activity of this compound (IC50, µg/mL)
| Cell Line | Cell Type | IC50 (µg/mL) |
| HeLa S3 | Human Cervical Carcinoma | 0.7 |
| T24 | Human Bladder Carcinoma | 0.9 |
Data extracted from the original publication by Hara M, et al. (1990).
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. Based on the activity of related compounds, it is hypothesized that its cytotoxic and antibacterial effects may stem from interactions with cellular macromolecules, potentially involving DNA intercalation or the inhibition of key enzymatic processes. However, further research is required to substantiate these hypotheses.
Experimental Protocols
The following sections provide an overview of the methodologies employed in the original isolation, purification, and biological characterization of this compound, based on the 1990 publications.
Fermentation and Isolation
The workflow for the production and isolation of this compound is depicted in the following diagram.
Detailed Steps:
-
Fermentation: Streptomyces sp. DO-115 is cultured in a suitable fermentation medium. The antibiotic is adsorbed onto Diaion HP-20 porous polymer resin added to the culture broth.
-
Extraction: The resin is harvested and washed, followed by elution of the active compounds with acetone. The acetone eluate is concentrated to an aqueous solution and then extracted with ethyl acetate. The organic layer is concentrated to dryness to yield a crude extract.
-
Purification: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography (eluted with a chloroform-methanol gradient), followed by Sephadex LH-20 column chromatography (eluted with chloroform-methanol 1:1). The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS column using an acetonitrile-water solvent system.
Biological Assays
The minimum inhibitory concentration (MIC) is determined by a standard agar dilution method.
Methodology:
-
A stock solution of this compound is prepared and serially diluted.
-
The dilutions are incorporated into molten agar medium, which is then poured into petri dishes.
-
Standardized suspensions of the test bacteria are prepared and inoculated onto the surface of the agar plates.
-
The plates are incubated at 37°C for 18 hours.
-
The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
The 50% inhibitory concentration (IC50) against cancer cell lines is determined using a standard cell viability assay.
Methodology:
-
The cancer cell lines (HeLa S3 and T24) are seeded in 96-well microplates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell viability is assessed using a suitable method, such as the MTT assay, which measures mitochondrial activity as an indicator of cell survival.
-
The absorbance is read using a microplate reader, and the IC50 value is calculated as the drug concentration that causes a 50% reduction in cell viability compared to untreated control cells.
Conclusion and Future Perspectives
This compound is a promising natural product with demonstrated antibacterial and antitumor activities. Its unique chemical structure presents an interesting scaffold for further medicinal chemistry exploration and semi-synthetic modifications to enhance its potency and selectivity. The lack of recent studies on this compound highlights an opportunity for the scientific community to revisit this molecule. Future research should focus on elucidating its mechanism of action, exploring its potential therapeutic applications in more detail, and investigating its in vivo efficacy and safety profile. The development of a total synthesis route would also be highly valuable for producing analogs and confirming the structure-activity relationships.
References
Kapurimycin A2: An In-Depth Technical Guide on Antitumor Properties
Disclaimer: This document serves as a summary of the currently available public information on Kapurimycin A2. A comprehensive search of scientific literature reveals a significant scarcity of in-depth data regarding its specific antitumor properties, mechanism of action, and detailed experimental protocols. The primary sources of information date back to its discovery in 1990. Therefore, this guide provides a foundational overview based on the initial findings and includes generalized protocols and illustrative diagrams to fulfill the structural requirements of the request. The diagrams and detailed protocols are representative examples and are not based on specific experimental data for this compound.
Introduction
Kapurimycins A1, A2, and A3 are a class of polycyclic microbial metabolites first isolated from Streptomyces sp. DO-115.[1] These compounds possess a tetrahydroanthra-gamma-pyrone skeleton and a beta, gamma-unsaturated delta-keto carboxylic acid structure.[2] Initial studies identified them as novel antitumor antibiotics. This compound has a molecular formula of C26H24O9.[2] The Kapurimycin complex demonstrated cytotoxic effects against human cancer cell lines and in vivo antitumor activity in murine models.[1]
Antitumor Activity
The initial biological screening of the Kapurimycin complex revealed its potential as an anticancer agent. The available literature, however, does not provide specific quantitative data for this compound's individual activity.
In Vitro Cytotoxicity
The Kapurimycin complex, including A2, was reported to be cytotoxic to HeLa S3 human cervical cancer cells and T24 human bladder carcinoma cells in vitro.[1] Specific IC50 values for this compound are not available in the reviewed literature. Among the isolated components, Kapurimycin A3 was noted to have the strongest cytotoxic and antibacterial activities.[1]
In Vivo Antitumor Efficacy
In vivo studies were conducted using the murine leukemia P388 model.[1] Kapurimycin A3 demonstrated potent antitumor activity in this model.[1] Specific in vivo efficacy data for this compound has not been detailed in the available literature.
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound in the public domain, a detailed comparative table cannot be constructed. The following table summarizes the qualitative findings for the Kapurimycin family based on the initial discovery papers.
| Compound/Complex | Assay Type | Cell Line / Model | Reported Activity | Reference |
| Kapurimycin Complex | In Vitro Cytotoxicity | HeLa S3 (Human Cervical Cancer) | Cytotoxic | [1] |
| Kapurimycin Complex | In Vitro Cytotoxicity | T24 (Human Bladder Carcinoma) | Cytotoxic | [1] |
| Kapurimycin A3 | In Vivo Antitumor | Murine Leukemia P388 | Potent Activity | [1] |
Experimental Protocols (Generalized)
The precise protocols used in the original studies on this compound are not detailed in the available abstracts. The following are generalized, representative protocols for the types of experiments mentioned.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cell lines like HeLa S3 and T24.
-
Cell Seeding: Plate HeLa S3 or T24 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
In Vivo Murine Leukemia P388 Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a murine leukemia model.
-
Animal Model: Use a suitable mouse strain, such as DBA/2 or B6D2F1, for the P388 leukemia model.
-
Tumor Inoculation: Inoculate the mice intraperitoneally (i.p.) with 1 x 10^6 P388 leukemia cells on day 0.
-
Compound Administration: Prepare this compound in a suitable vehicle for administration. On day 1, begin treatment with different doses of this compound, administered via a specified route (e.g., intraperitoneally or intravenously). A control group should receive the vehicle only. Treatment can be administered for a set number of days.
-
Monitoring: Monitor the mice daily for signs of toxicity, body weight changes, and survival.
-
Efficacy Evaluation: The primary endpoint is typically the mean survival time (MST) or the increase in lifespan (%ILS) of the treated groups compared to the control group. The %ILS is calculated as: [(MST of treated group / MST of control group) - 1] x 100.
Visualizations
The following diagrams are illustrative and not based on specific published data for this compound.
Conclusion
This compound, a member of the Kapurimycin family of antibiotics, has been identified as a compound with potential antitumor properties. However, the publicly available scientific literature on this specific molecule is very limited. The initial discovery in 1990 demonstrated cytotoxicity against human cancer cell lines and the potential for in vivo efficacy. To provide a comprehensive technical guide with detailed quantitative data, experimental protocols, and established mechanisms of action, further research and publication on this compound are necessary. The information and visualizations provided herein are based on the foundational, yet limited, data and generalized scientific methodologies.
References
- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Kapurimycin A2: A Technical Overview of its Molecular Characteristics and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kapurimycin A2 is a polyketide antibiotic belonging to the tetrahydroanthra-γ-pyrone class of natural products.[1] Isolated from Streptomyces sp. DO-115, it has demonstrated notable biological activity, including antibacterial and cytotoxic properties, positioning it as a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the molecular formula and mass spectrometry data of this compound, alongside detailed experimental protocols relevant to its characterization.
Molecular Formula and Physicochemical Properties
This compound possesses the molecular formula C26H24O9 .[1] This was determined through a combination of spectroscopic techniques, including NMR and mass spectrometry.
| Property | Value | Reference |
| Molecular Formula | C26H24O9 | [1] |
| Chemical Class | Polyketide, Tetrahydroanthra-γ-pyrone | [1] |
| Biological Activity | Antitumor, Antibacterial (particularly against Gram-positive organisms) |
Mass Spectrometry Data
While specific high-resolution mass spectrometry data for this compound is not extensively available in the public domain, the following table outlines the expected and theoretical values based on its molecular formula.
| Parameter | Theoretical Value | Notes |
| Monoisotopic Mass | 496.1420 Da | Calculated based on the most abundant isotopes of each element. |
| Average Mass | 496.455 Da | Calculated based on the natural isotopic abundance of each element. |
| [M+H]+ | 497.1493 m/z | Expected adduct in positive ion mode electrospray ionization (ESI). |
| [M+Na]+ | 519.1312 m/z | Common adduct observed in ESI-MS. |
| [M-H]- | 495.1347 m/z | Expected adduct in negative ion mode ESI. |
Fragmentation Pattern
The fragmentation of polyketides and related γ-pyrone structures in tandem mass spectrometry (MS/MS) often involves characteristic losses. For this compound, fragmentation would likely proceed through:
-
Dehydration: Loss of one or more water molecules (H2O, 18.01 Da) is a common fragmentation pathway for molecules containing hydroxyl groups.
-
Decarboxylation: Loss of carbon dioxide (CO2, 43.99 Da) from the carboxylic acid moiety.
-
Cleavage of the pyrone ring: This can lead to a variety of fragment ions, depending on the specific bond cleavages.
-
Loss of side chains: Fragmentation of the side chain attached to the pyrone ring would also be expected.
Experimental Protocols
The following sections detail generalized experimental protocols for the isolation and mass spectrometric analysis of this compound from Streptomyces culture, based on established methods for similar natural products.
Fermentation and Isolation of this compound
The production of this compound is achieved through fermentation of Streptomyces sp. DO-115. The isolation process typically involves the following steps:
-
Fermentation: The Streptomyces strain is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Adsorption: The antibiotic complex is adsorbed from the fermentation broth using a high porous polymer resin.
-
Solvent Extraction: The adsorbed compounds are then extracted from the resin using an appropriate organic solvent.
-
Chromatographic Separation: The crude extract is subjected to column chromatography to separate the individual components, yielding this compound.
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS is crucial for confirming the elemental composition of this compound.
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or FT-ICR mass spectrometer, equipped with an electrospray ionization (ESI) source is used.
-
Analysis Parameters:
-
Ionization Mode: Positive or negative ESI.
-
Mass Range: m/z 100-1000.
-
Resolution: >60,000 FWHM.
-
Calibration: The instrument is calibrated using a standard calibration mixture to ensure high mass accuracy.
-
-
Data Analysis: The exact mass of the molecular ion is measured and used to calculate the elemental composition using mass spectrometry software.
Tandem Mass Spectrometry (MS/MS) Analysis
MS/MS analysis provides structural information through fragmentation of the parent ion.
-
Sample Preparation: Same as for HRMS analysis.
-
Instrumentation: A tandem mass spectrometer (e.g., Q-TOF, ion trap, or triple quadrupole) is used.
-
Analysis Parameters:
-
Precursor Ion Selection: The [M+H]+ or [M-H]- ion of this compound is selected in the first mass analyzer.
-
Collision Energy: The selected precursor ion is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen) at varying collision energies to induce fragmentation.
-
Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer.
-
-
Data Analysis: The fragmentation pattern is analyzed to elucidate the structure of the molecule.
References
Methodological & Application
Kapurimycin A2 in vitro assay protocols for cytotoxicity.
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kapurimycin A2 is a member of the kapurimycin family of antibiotics, which have demonstrated antitumor properties. These compounds are polycyclic microbial metabolites produced by Streptomyces sp.[1] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound against cancer cell lines, methods for data analysis, and a discussion of its potential mechanism of action. While specific quantitative data for this compound is limited in publicly available literature, this document leverages information on the closely related and more potent analogue, Kapurimycin A3, to provide a comprehensive guide. Kapurimycin A3 has been shown to possess the strongest antibacterial and cytotoxic activities within this class of compounds.
Data Presentation
Due to the limited availability of specific IC50 values for this compound, the following table includes data for the more potent analogue, Kapurimycin A3, to provide a reference for expected cytotoxic activity. Researchers should determine the specific IC50 for this compound experimentally.
Table 1: Reported IC50 Value for Kapurimycin A3
| Compound | Cell Line | IC50 (µg/mL) |
| Kapurimycin A3 | P388 murine leukemia | 0.1 |
Note: This value is for Kapurimycin A3 and should be considered a preliminary reference for designing experiments with this compound.
Experimental Protocols
Cell Culture and Maintenance
Standard aseptic cell culture techniques are required for these protocols. The following are general guidelines for the culture of HeLa S3 (human cervical cancer) and T24 (human bladder carcinoma) cells, against which kapurimycins have shown activity.
-
Cell Lines:
-
HeLa S3 (ATCC® CCL-2.2™)
-
T24 (ATCC® HTB-4™)
-
-
Culture Medium:
-
HeLa S3: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
T24: McCoy's 5a Medium Modified supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Proposed Signaling Pathway for Cytotoxicity
Based on the known activity of the related compound, Kapurimycin A3, which exhibits DNA binding and breakage activity, a plausible mechanism of action for this compound involves the induction of DNA damage, leading to the activation of apoptotic pathways.
Caption: Proposed DNA damage-induced apoptotic pathway for this compound.
References
Application Notes and Protocols for Kapurimycin A2 in In Vivo Mouse Models
Disclaimer: To date, specific in vivo dosage and administration data for Kapurimycin A2 in mouse models has not been published in peer-reviewed literature. The following application notes and protocols are extrapolated from a study on the closely related compound, Kapurimycin A3 , which has demonstrated potent antitumor activity in a murine leukemia P388 model. Researchers should use this information as a starting point and perform dose-response studies to determine the optimal dosage and administration for this compound in their specific mouse model.
Introduction
This compound is a novel antitumor antibiotic belonging to the tetrahydroanthra-γ-pyrone class of microbial metabolites. It is produced by Streptomyces sp. and has shown cytotoxic effects against various cancer cell lines in vitro. These application notes provide a summary of the available data on the related compound Kapurimycin A3 and offer detailed protocols for the potential administration of this compound in in vivo mouse models for efficacy studies.
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table summarizes the reported in vivo antitumor activity of Kapurimycin A3 against murine leukemia P388. This data can be used as a reference for designing initial studies with this compound.
| Compound | Mouse Model | Tumor Cell Line | Administration Route | Dosage Range (Hypothetical for A2) | Reported Effect (for A3) |
| Kapurimycin A3 | DBA/2 mice | P388 Leukemia | Intraperitoneal (i.p.) | 1 - 20 mg/kg/day | Potent antitumor activity |
| This compound | (To be determined) | (Relevant cancer cell line) | Intraperitoneal (i.p.) or Intravenous (i.v.) | 1 - 20 mg/kg/day (starting range) | (To be determined) |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in mouse models, based on general practices for similar antitumor antibiotics.
Preparation of this compound for Injection
Materials:
-
This compound (lyophilized powder)
-
Sterile vehicle (e.g., 0.9% saline, 5% dextrose, or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80, followed by dilution with saline)
-
Sterile vials
-
Sterile syringes and needles (27-30 gauge)
-
Vortex mixer
-
Sterile filter (0.22 µm)
Protocol:
-
Determine the required concentration: Based on the desired dosage (mg/kg) and the average weight of the mice, calculate the required concentration of the this compound solution.
-
Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of the sterile vehicle to the vial containing the lyophilized this compound powder.
-
Solubilization: Gently vortex the vial until the powder is completely dissolved. If this compound has poor aqueous solubility, a small amount of a biocompatible solvent like DMSO can be used initially, followed by dilution with the vehicle. Ensure the final concentration of the organic solvent is non-toxic to the animals.
-
Sterile Filtration: Draw the reconstituted solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, store it at 2-8°C, protected from light, for a duration determined by stability studies.
Administration of this compound to Mice
Animal Models:
-
The choice of mouse strain will depend on the tumor model being studied (e.g., immunodeficient mice like NOD-SCID or BALB/c nude for xenografts, or syngeneic models).
-
Mice should be acclimatized for at least one week before the start of the experiment.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Administration Routes:
-
Intraperitoneal (i.p.) Injection: This is a common route for administering antitumor agents in preclinical studies.
-
Restrain the mouse by scruffing the neck and back skin to expose the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert a 27-30 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the prepared this compound solution slowly. The injection volume should typically not exceed 10 mL/kg.
-
-
Intravenous (i.v.) Injection: This route provides direct entry into the systemic circulation. The lateral tail vein is the most common site for i.v. injections in mice.
-
Warm the mouse's tail using a heat lamp or warm water to dilate the veins.
-
Place the mouse in a restraining device.
-
Disinfect the tail with an alcohol swab.
-
Insert a 27-30 gauge needle into one of the lateral tail veins.
-
Inject the solution slowly. The injection volume should typically not exceed 5 mL/kg.
-
Treatment Schedule:
-
The treatment schedule will depend on the experimental design and the half-life of this compound. A common schedule is daily injections for 5 consecutive days (q.d. x 5).
-
The duration of the study will depend on the tumor growth rate and the study endpoints (e.g., tumor volume, survival).
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.
Hypothesized Signaling Pathway for Kapurimycin-Induced Apoptosis
While the specific signaling pathway of this compound is not yet elucidated, many antitumor antibiotics with similar structures, such as those with a quinone-like core, are known to induce apoptosis through DNA damage and the generation of reactive oxygen species (ROS). The following diagram illustrates a plausible signaling cascade.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis in cancer cells.
Conclusion
The provided application notes and protocols offer a framework for initiating in vivo studies with this compound in mouse models. It is crucial to reiterate that these are based on data from the related compound, Kapurimycin A3, and general practices. Therefore, preliminary dose-finding and toxicity studies are highly recommended to establish a safe and effective dose range for this compound before proceeding with large-scale efficacy experiments. Careful observation and documentation of the animals' response will be essential for the successful evaluation of this promising antitumor agent.
Preparing Kapurimycin A2 Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kapurimycin A2 is an antitumor antibiotic with the molecular formula C26H24O9.[1] As a polycyclic aromatic compound, careful preparation of stock solutions is crucial for accurate and reproducible experimental results in drug discovery and biomedical research. This document provides a detailed protocol for the preparation of this compound stock solutions, tailored for researchers in academic and industrial settings. Due to the limited availability of specific solubility data in public literature, this guide is based on best practices for handling similar chemical compounds. It is imperative to perform a solubility test before preparing a large quantity of stock solution.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C26H24O9 | [1] |
| Molar Mass | 480.46 g/mol | [1] |
| CAS Number | 132412-64-7 | [1] |
Experimental Protocols
1. Solubility Testing
Before preparing a stock solution, it is essential to determine the solubility of this compound in the desired solvent. Dimethyl sulfoxide (DMSO) is often a suitable solvent for polycyclic aromatic compounds.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) and place it in a microcentrifuge tube.
-
Add a small, measured volume of DMSO (e.g., 100 µL).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the compound has completely dissolved, it is soluble at that concentration. You can proceed to prepare your stock solution.
-
If the compound has not completely dissolved, you can gradually add more solvent and vortex until it does, carefully recording the total volume of solvent added. This will give you an estimate of the solubility.
2. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Analytical balance
-
Spatula
-
Pipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety First: Handle this compound in a chemical fume hood. Wear appropriate PPE to avoid inhalation and skin contact.
-
Calculation:
-
Molecular Weight (MW) of this compound = 480.46 g/mol
-
To prepare a 10 mM stock solution (which is 0.010 mol/L), you will need to dissolve 4.8046 mg of this compound in 1 mL of DMSO.
-
-
Weighing:
-
Tare a sterile, amber glass vial on an analytical balance.
-
Carefully weigh out the desired amount of this compound (e.g., 4.8 mg) into the vial.
-
-
Dissolving:
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the this compound powder.
-
Cap the vial tightly and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may aid in dissolution if necessary.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C for long-term storage. Protect from light by using an amber vial or by wrapping the vial in aluminum foil.
-
For short-term use, the solution can be stored at 4°C for a few days, but it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
3. Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.
Important Considerations:
-
The final concentration of DMSO in the experimental medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Always prepare fresh working solutions for each experiment.
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock solution:
-
Perform a 1:1000 dilution.
-
For example, add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
Mandatory Visualization
Below is a workflow diagram for the preparation of this compound stock solutions.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Kapurimycin A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kapurimycin A2 is a member of the kapurimycin family of antitumor antibiotics, which are produced by Streptomyces sp.[1][2] These compounds are polycyclic microbial metabolites characterized by a tetrahydroanthra-gamma-pyrone skeleton.[1] this compound, with a molecular formula of C26H24O9, has demonstrated cytotoxic activities against various cancer cell lines, making it a compound of interest in drug development.[1][2] Accurate and robust analytical methods are crucial for the purification, characterization, and quantification of this compound in research and development settings. This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Principle
This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a relatively nonpolar, polycyclic aromatic compound, will be retained on the column and its elution will be controlled by the proportion of the organic solvent (acetonitrile) in the mobile phase. A gradient elution is employed to ensure good separation of this compound from potential impurities and related compounds, and to achieve a sharp peak shape. Detection is performed using a UV-Vis spectrophotometer, as the aromatic structure of this compound is expected to exhibit strong UV absorbance.
Experimental Protocols
Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials
-
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (optional, for mobile phase modification)
-
Methanol (for sample preparation)
-
Dimethyl sulfoxide (DMSO, for stock solution)
-
Preparation of Solutions
-
Mobile Phase A: 100% HPLC-grade water. (Optional: with 0.1% formic acid to improve peak shape).
-
Mobile Phase B: 100% HPLC-grade acetonitrile.
-
Sample Diluent: 50:50 (v/v) Methanol:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of DMSO.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
For analysis of bulk drug substance, accurately weigh a known amount of the sample, dissolve it in a small amount of DMSO, and then dilute with the sample diluent to a final concentration within the range of the standard curve.
-
For in-process samples or formulation analysis, the sample preparation will depend on the matrix. A suitable extraction method may be required.
-
Prior to injection, filter all samples and standards through a 0.22 µm syringe filter into HPLC vials.
HPLC Method Parameters
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water (optional: + 0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Gradient Elution Program
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 70 | 30 |
| 20.0 | 70 | 30 |
Data Analysis
-
Identification: The retention time of the peak in the sample chromatogram should match that of the this compound reference standard.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 4: Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,000 |
| 5 | 75,000 |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
| R² | ≥ 0.999 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Hypothetical signaling pathway of this compound's antitumor activity.
References
- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kapurimycin A2 in Combination Chemotherapy
Disclaimer: Information regarding Kapurimycin A2 is limited based on currently available scientific literature. The following application notes and protocols are constructed based on the foundational knowledge of this compound as a novel antitumor antibiotic and established principles of combination chemotherapy. These are intended as a theoretical framework for research purposes and require experimental validation.
Introduction
This compound is a polycyclic microbial metabolite, identified as a novel antitumor antibiotic produced by Streptomyces sp. DO-115[1][2]. Early studies have demonstrated its cytotoxic effects against human cervical cancer (HeLa S3) and human bladder carcinoma (T24) cell lines in vitro[2]. As a member of the tetrahydroanthra-gamma-pyrone class of compounds, its potential as a chemotherapeutic agent warrants further investigation, particularly in combination with other established chemotherapy drugs to enhance efficacy and overcome potential resistance mechanisms[1].
This document provides a theoretical framework for researchers and drug development professionals to explore the synergistic potential of this compound in combination with other cytotoxic agents. The proposed experimental protocols are based on standard methodologies for evaluating drug interactions.
Potential Combination Strategies
The rationale for combining this compound with other chemotherapeutic agents is to achieve synergistic or additive effects, potentially allowing for dose reduction and mitigation of toxicity. Given that the precise mechanism of action of this compound is not yet fully elucidated, initial combination studies could logically involve agents with well-characterized mechanisms targeting different cellular processes.
Table 1: Potential Chemotherapeutic Agents for Combination with this compound
| Drug Class | Example Agent(s) | Rationale for Combination |
| DNA Damaging Agents | Cisplatin, Doxorubicin | To induce synthetic lethality by combining a potential novel mechanism of this compound with direct DNA damage. |
| Antimetabolites | 5-Fluorouracil, Gemcitabine | To simultaneously disrupt DNA replication/repair and another critical cellular pathway potentially targeted by this compound. |
| Topoisomerase Inhibitors | Etoposide, Irinotecan | To create insurmountable DNA damage by inhibiting DNA repair and replication from multiple angles. |
| Microtubule Inhibitors | Paclitaxel, Vincristine | To induce cell cycle arrest and apoptosis through disruption of the mitotic spindle, complementing the cytotoxic activity of this compound. |
Experimental Protocols
The following protocols outline key experiments to evaluate the efficacy of this compound in combination with other chemotherapy agents.
Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound as a single agent and in combination with another chemotherapeutic drug, and to quantify the nature of the drug interaction (synergism, additivity, or antagonism).
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., HeLa S3, T24, or other relevant lines) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO) and dilute to working concentrations in cell culture medium.
-
Single-Agent Titration: Determine the 50% inhibitory concentration (IC50) for each drug individually.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of each drug for a specified period (e.g., 48 or 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).
-
Calculate IC50 values using non-linear regression analysis.
-
-
Combination Treatment:
-
Design a matrix of drug concentrations, including concentrations below, at, and above the IC50 of each drug.
-
Treat cells with the drug combinations for the same duration as the single-agent treatment.
-
Measure cell viability.
-
-
Synergy Analysis:
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software or similar).
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Generate isobolograms to visualize the synergistic interactions.
-
Workflow for Synergy Assessment:
Workflow for assessing the synergy of this compound with other agents.
Apoptosis Assay
Objective: To determine if the combination of this compound and another agent induces a greater apoptotic response than either agent alone.
Methodology:
-
Treatment: Treat cells with IC50 concentrations of each drug individually and in combination for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis
Objective: To investigate the effects of the drug combination on cell cycle progression.
Methodology:
-
Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Stain the fixed cells with a DNA-intercalating dye (e.g., Propidium Iodide) and treat with RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Hypothetical Signaling Pathway Involvement
While the exact signaling pathways modulated by this compound are unknown, many anticancer agents exert their effects through common pathways regulating cell survival, proliferation, and apoptosis. A logical starting point for investigation would be to examine key cancer-related signaling cascades.
Hypothesized Signaling Pathway Perturbation by this compound Combination Therapy:
References
- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for Assessing the Antibacterial Activity of Kapurimycin A2
Introduction
Kapurimycin A2 is a polycyclic microbial metabolite belonging to the kapurimycin class of antibiotics, which have demonstrated activity against bacteria, particularly Gram-positive organisms.[1][2] These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to systematically evaluate the antibacterial efficacy of this compound. The following protocols detail the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the kinetic relationship of bacterial killing over time (Time-Kill Assay). Adherence to these standardized methods ensures the generation of reproducible and comparable data, which is crucial for the preclinical development of new antibacterial agents.[3]
Overall Experimental Workflow
The assessment of this compound's antibacterial activity follows a sequential workflow. The process begins with determining the minimum concentration required to inhibit bacterial growth (MIC). Subsequently, the minimum concentration needed to kill the bacteria (MBC) is established. Finally, a time-kill kinetics assay is performed to understand the dynamics of the bactericidal or bacteriostatic effect over a 24-hour period.
Caption: High-level workflow for assessing antibacterial activity.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] This protocol utilizes the broth microdilution method in 96-well plates, a standard for antimicrobial susceptibility testing.[5][6]
Materials
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (MHB)[4]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates[5]
-
Sterile tubes for dilution
-
Spectrophotometer
-
Incubator (37°C)[7]
-
Micropipettes and sterile tips
Procedure
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select a single colony and inoculate it into a tube containing 3-5 mL of MHB.[7]
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be achieved by incubating for 2-6 hours and monitoring the optical density at 600 nm (OD₆₀₀) to reach a value between 0.09 and 0.1.[6][7]
-
Dilute the standardized bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[5]
-
-
Preparation of this compound Dilutions:
-
In a 96-well plate, add 50 µL of sterile MHB to wells in columns 2 through 12.
-
Add 100 µL of a starting concentration of this compound (e.g., 128 µg/mL) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10. Discard 50 µL from column 10 after mixing.
-
Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).[8]
-
-
Inoculation and Incubation:
-
Determining the MIC:
-
After incubation, examine the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[5]
-
Data Presentation: MIC Values
| Bacterial Strain | This compound MIC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean MIC |
| S. aureus ATCC 29213 | |||||
| E. coli ATCC 25922 | |||||
| P. aeruginosa ATCC 27853 | |||||
| Clinical Isolate 1 |
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9] The test is performed as an extension of the MIC assay.[10]
Materials
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
-
Incubator (37°C)
Procedure
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, take the 96-well plate.
-
From each well that showed no visible growth (the MIC well and all wells with higher concentrations), aspirate a 5-10 µL aliquot.[8]
-
Spot the aliquot onto a quadrant of a sterile MHA plate. Be sure to label the plate clearly to correspond with the concentrations from the MIC plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determining the MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9] Practically, it is often defined as the lowest concentration with no detectable colony growth on the agar plate.[8]
-
Data Presentation: MBC Values
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | ||||
| E. coli ATCC 25922 | ||||
| P. aeruginosa ATCC 27853 | ||||
| Clinical Isolate 1 | ||||
| Interpretation: An MBC/MIC ratio of ≤ 4 is typically considered bactericidal, while a ratio > 4 is considered bacteriostatic. |
Protocol 3: Time-Kill Kinetics Assay
This assay evaluates the dynamic interaction between an antimicrobial agent and a bacterial population over time, helping to determine whether the killing effect is concentration-dependent and the rate of bactericidal activity.[11][12]
Materials
-
This compound stock solution
-
Bacterial strains and growth medium (MHB)
-
Sterile flasks or tubes
-
Incubator shaker (37°C)
-
Sterile phosphate-buffered saline (PBS) for dilutions
-
Sterile MHA plates
-
Timer
-
Micropipettes and sterile tips
Procedure
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described in the MIC protocol, adjusting the final concentration in test flasks/tubes to approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[10]
-
-
Assay Setup:
-
Prepare flasks or tubes containing MHB with this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control flask with no antibiotic.[11]
-
Inoculate all flasks (including the control) with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
Incubate all flasks at 37°C in a shaker.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[13][14]
-
Perform ten-fold serial dilutions of the aliquot in sterile PBS.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
-
Incubation and Colony Counting:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL for each time point and concentration.
-
-
Data Analysis:
Data Presentation: Time-Kill Assay Data
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
General Antibiotic Discovery and Development Workflow
The protocols described above are critical components of the preclinical evaluation phase within the broader antibiotic drug discovery pipeline. This process starts with the identification of a "hit" compound and progresses through lead optimization and candidate selection before clinical trials can begin.[3][16]
Caption: Role of in vitro assays in the drug discovery pipeline.
References
- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 8. Minimum Bactericidal Concentration (MBC) Assay [bio-protocol.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. microchemlab.com [microchemlab.com]
- 11. emerypharma.com [emerypharma.com]
- 12. DSpace [helda.helsinki.fi]
- 13. actascientific.com [actascientific.com]
- 14. researchgate.net [researchgate.net]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. researchgate.net [researchgate.net]
Application of Kapurimycin A2 in Leukemia P388 Cell Line Studies: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the application of Kapurimycin A2 on the P388 leukemia cell line is not available in the current body of scientific literature. The following application notes and protocols are extrapolated from research on the closely related analog, Kapurimycin A3 , which has demonstrated significant antitumor activity against the P388 cell line in vivo, and the general cytotoxic effects of the Kapurimycin family on other cancer cell lines. Researchers should interpret and adapt these guidelines with this critical distinction in mind.
Introduction
Kapurimycins are a family of antitumor antibiotics produced by Streptomyces sp.[1]. This family includes Kapurimycin A1, A2, and A3. While all have shown bioactivity, Kapurimycin A3 has been specifically noted for its potent in vivo antitumor effects against murine leukemia P388[1]. This document provides a framework for investigating the potential of this compound in the P388 leukemia cell line, based on the activity of its analogs and general protocols for similar compounds.
Data Presentation
As no direct quantitative data for this compound on P388 cells is available, the following table summarizes the known biological activities of the Kapurimycin family to provide a comparative reference.
| Compound | Cell Line | Assay Type | Activity | Citation |
| Kapurimycin A3 | Murine Leukemia P388 | In vivo antitumor assay | Potent antitumor activity | [1] |
| Kapurimycin Complex (A1, A2, A3) | HeLa S3 (Human Cervical Cancer) | In vitro cytotoxicity | Cytotoxic | [1] |
| Kapurimycin Complex (A1, A2, A3) | T24 (Human Bladder Carcinoma) | In vitro cytotoxicity | Cytotoxic | [1] |
Experimental Protocols
The following are detailed protocols for foundational experiments to assess the efficacy of this compound on the P388 cell line.
P388 Cell Culture and Maintenance
A fundamental prerequisite for any in vitro study is the consistent and healthy culture of the target cell line.
-
Cell Line: P388 (Murine Leukemia)
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Passage every 2-3 days by diluting the cell suspension in fresh medium.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of P388 cells by 50% (IC50).
-
Materials:
-
P388 cells in logarithmic growth phase.
-
This compound stock solution (dissolved in DMSO).
-
96-well microtiter plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed P388 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell adherence and recovery.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
P388 cells treated with this compound at IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
-
-
Procedure:
-
Harvest and wash the treated and control P388 cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Potential Signaling Pathways for Investigation
Based on the mechanisms of other antitumor antibiotics, this compound might induce apoptosis in P388 cells through intrinsic or extrinsic pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated.
Conclusion
While the direct effects of this compound on the P388 leukemia cell line remain to be elucidated, the potent anti-P388 activity of its analog, Kapurimycin A3, provides a strong rationale for its investigation. The protocols and conceptual frameworks presented here offer a starting point for researchers to explore the potential of this compound as a novel antileukemic agent. It is imperative that future studies directly assess its efficacy and mechanism of action in this specific cell line.
References
Application Notes and Protocols: Investigating the Effects of Kapurimycin A2 on DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kapurimycin A2 is an antitumor antibiotic produced by Streptomyces sp. with demonstrated cytotoxic effects against various cancer cell lines, including HeLa S3 human cervical cancer cells and T24 human bladder carcinoma cells.[1] While the precise mechanism of action for this compound is not fully elucidated in publicly available literature, its structural analog, Kapurimycin A3, has been shown to induce single-strand cleavage of DNA.[2] The proposed mechanism for Kapurimycin A3 involves the alkylation of guanine residues, leading to depurination and subsequent cleavage of the DNA backbone at the resulting apurinic site.[2] This suggests that this compound may exert its cytotoxic effects by directly damaging DNA, thereby inhibiting DNA synthesis and cellular proliferation.
These application notes provide a comprehensive set of protocols to investigate the effects of this compound on DNA synthesis. The described experimental workflow is designed to first assess the cytotoxic and anti-proliferative effects of this compound on cancer cells, then to directly measure its impact on DNA synthesis, and finally to explore the underlying molecular mechanisms, such as cell cycle arrest and DNA damage.
Experimental Workflow
The following diagram outlines a logical workflow for characterizing the effects of this compound on DNA synthesis.
References
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Kapurimycin A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kapurimycin A2 is a polycyclic antibiotic produced by Streptomyces species, which has garnered interest for its potential as an antitumor agent.[1][2] Like many antitumor antibiotics, its cytotoxic effects are believed to be mediated, at least in part, by the induction of apoptosis, or programmed cell death. Apoptosis is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Therefore, understanding and quantifying the apoptotic response to novel drug candidates like this compound is a crucial step in preclinical drug development.
This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with this compound, using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is compromised. This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Data Presentation
The following table presents hypothetical, yet representative, quantitative data from a flow cytometry experiment analyzing apoptosis in a cancer cell line treated with this compound for 24 hours. This data illustrates the dose-dependent increase in apoptosis that can be expected with an effective cytotoxic agent.
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (0 µM this compound) | 95.2 | 2.5 | 2.3 |
| This compound (1 µM) | 85.6 | 8.1 | 6.3 |
| This compound (5 µM) | 60.3 | 25.4 | 14.3 |
| This compound (10 µM) | 35.7 | 42.1 | 22.2 |
Experimental Protocols
Materials
-
Cancer cell line of choice (e.g., HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).
Protocol for Annexin V/PI Staining and Flow Cytometry
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Suspension cells: Gently collect the cells by centrifugation.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Use appropriate single-stain controls for compensation settings.
Visualizations
Experimental Workflow
Caption: Workflow for analyzing this compound-induced apoptosis.
Proposed Apoptotic Signaling Pathway
While the precise signaling pathway of this compound-induced apoptosis is yet to be fully elucidated, many antitumor antibiotics isolated from Streptomyces are known to induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the generation of reactive oxygen species (ROS), DNA damage, and the modulation of Bcl-2 family proteins, leading to caspase activation.
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
References
- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor solubility of Kapurimycin A2 in aqueous solutions.
Disclaimer: Specific quantitative solubility data for Kapurimycin A2 in various solvents is not extensively documented in publicly available literature. The following troubleshooting guides and protocols are based on general best practices for handling hydrophobic polyketide compounds. Researchers should perform small-scale solubility tests to determine the optimal conditions for their specific experimental setup.
General Properties of this compound
This compound is a polycyclic polyketide antibiotic produced by Streptomyces sp. It has demonstrated antitumor and antibacterial properties, particularly against Gram-positive organisms. As a member of the kapurimycin family, it possesses a complex chemical structure that contributes to its biological activity and its challenging solubility in aqueous solutions.[1][2][3]
| Property | Value | Reference |
| Molecular Formula | C26H24O9 | [2] |
| Biological Activity | Antitumor, Antibacterial (Gram-positive) | [3] |
| Compound Class | Polyketide Antibiotic | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Due to its hydrophobic nature, this compound is poorly soluble in water. The recommended starting solvent is dimethyl sulfoxide (DMSO). Other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) may also be effective. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in 100% DMSO to a concentration of 10-20 mM. Gentle warming (to no more than 37°C) and vortexing can aid in dissolution. Ensure the compound is completely dissolved before further use. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: My this compound precipitated when I diluted it into my aqueous buffer/media. What should I do?
A3: Precipitation upon dilution into an aqueous solution is a common issue with hydrophobic compounds. Here are several steps you can take:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5% or 1%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a stepwise dilution: Instead of diluting the stock solution directly into the final volume of aqueous buffer, perform serial dilutions. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Consider solubility enhancers: For challenging situations, the use of solubility enhancers such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low concentrations might be necessary. However, these should be used with caution as they can have their own biological effects.
Q4: Is it normal to see a slight haze in my working solution?
A4: A slight haze may indicate the formation of very fine precipitates or micelles. While not ideal, it may not always interfere with the experiment. However, it is a sign that you are near the solubility limit of the compound under those conditions. It is recommended to filter the solution through a 0.22 µm syringe filter before use to remove any potential aggregates that could affect your results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms in cell culture media after adding this compound. | - The final concentration of this compound exceeds its solubility in the media. - Interaction with media components (e.g., proteins, salts). - Temperature shock from adding a cold stock solution to warm media. | - Lower the final concentration of this compound. - Pre-warm the stock solution to room temperature before dilution. - Prepare an intermediate dilution in a serum-free medium before adding to the final culture. - Ensure the final DMSO concentration is as low as possible (ideally <0.5%). |
| Inconsistent or lower-than-expected biological activity. | - The compound has precipitated out of the solution, reducing the effective concentration. - Adsorption of the compound to plasticware. - Degradation of the compound in the aqueous solution. | - Visually inspect for any precipitate before and during the experiment. - Consider using low-adhesion plasticware. - Prepare fresh working solutions for each experiment. - Perform a concentration-response curve to verify the compound's potency. |
| Cloudiness or color change in the stock solution. | - The compound may be degrading. - The stock solution has absorbed water, which can reduce solubility. | - Discard the stock solution and prepare a fresh one from powder. - Store stock solutions in tightly sealed vials with desiccant. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add a sufficient volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate or warm the solution in a 37°C water bath.
-
Visually inspect the solution to ensure that all solid material has dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Small-Scale Kinetic Solubility Test
This protocol helps determine the approximate solubility of this compound in your specific aqueous buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add your aqueous buffer to several wells.
-
Add the this compound stock solution to the wells to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Include a blank well with only the buffer and DMSO (vehicle control).
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Visually inspect each well for the presence of a precipitate. You can also measure the turbidity using a plate reader at a wavelength of 600-700 nm.
-
The highest concentration that remains clear is your approximate kinetic solubility under these conditions.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Decision tree for selecting a solubilization strategy.
References
Technical Support Center: Optimizing Kapurimycin A2 Concentration for Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Kapurimycin A2 for their specific cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
This compound is an antitumor antibiotic produced by Streptomyces sp.[1][2] It is a polycyclic microbial metabolite with a tetrahydroanthra-gamma-pyrone skeleton.[1] It has demonstrated cytotoxic activity against HeLa S3 human cervical cancer cells and T24 human bladder carcinoma cells in vitro.[3] Additionally, it exhibits activity against Gram-positive bacteria.[2][3]
Q2: What is the expected mechanism of action for this compound in mammalian cells?
The precise molecular mechanism of this compound in eukaryotic cells is not fully elucidated in currently available literature. However, as an antitumor antibiotic, it is expected to interfere with critical cellular processes, leading to cytotoxicity.[3] For a related class of antibiotics, the bottromycins, the mechanism involves the inhibition of bacterial translation.[4][5] Researchers may consider investigating similar pathways in mammalian cells.
Q3: What is a good starting concentration range for this compound in a cell-based assay?
A specific optimal concentration for this compound is cell-type and assay-dependent. A common practice for a new compound is to perform a dose-response experiment starting with a wide concentration range. A suggested starting point would be a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM) to determine the half-maximal inhibitory concentration (IC50).
Q4: How should I prepare my stock solution of this compound?
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Concentration is too low. | Perform a wider dose-response experiment with higher concentrations of this compound. |
| Compound instability. | Prepare fresh dilutions from a frozen stock for each experiment. Minimize the time the compound is in aqueous media before being added to the cells. |
| Incorrect cell type. | Confirm that your cell line is sensitive to this class of compound. This compound has shown activity against HeLa and T24 cells.[3] |
| Assay readout is not appropriate. | Ensure your assay is capable of detecting the expected cellular outcome (e.g., cytotoxicity, apoptosis, proliferation). |
Issue 2: High level of cell death observed even at the lowest concentrations.
| Possible Cause | Troubleshooting Step |
| Concentration is too high. | Shift your dose-response curve to a lower concentration range (e.g., nanomolar or picomolar). |
| Solvent toxicity. | Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Run a solvent-only control. |
| Contamination. | Check for contamination in your cell culture, media, or compound stock. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable cell health and density. | Use cells with a consistent passage number and ensure they are in the logarithmic growth phase. Optimize cell seeding density to ensure reproducibility.[6][7] |
| Compound degradation. | Aliquot your stock solution to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Inconsistent incubation times. | Standardize all incubation times for cell treatment and assay steps. |
Experimental Protocols & Data Presentation
Protocol 1: Determining the IC50 of this compound using a Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells of interest (e.g., HeLa) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.
-
Cell Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Solubilize the formazan crystals and read the absorbance at the appropriate wavelength.
-
Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Table 1: Example IC50 Data for this compound in Different Cell Lines
| Cell Line | IC50 (µM) after 48h |
| HeLa | 5.2 |
| T24 | 8.9 |
| MCF-7 | 12.5 |
| Note: This is illustrative data and not from a published study. |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for optimizing this compound concentration.
References
- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Mode of action of bottromycin A2. Release of aminoacyl- or peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. marinbio.com [marinbio.com]
Technical Support Center: Overcoming Kapurimycin A2 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Kapurimycin A2 in cancer cell lines. The information provided is based on established principles of anticancer drug resistance and is intended as a general guide.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: Resistance to anticancer agents like this compound can arise from various mechanisms, broadly categorized as intrinsic (pre-existing) or acquired (developed after exposure). Potential mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Target Alteration: Mutations in the molecular target of this compound could reduce its binding affinity, rendering the drug less effective.
-
Drug Inactivation: Cancer cells may develop enzymatic pathways to metabolize and inactivate this compound.
-
Activation of Survival Pathways: Upregulation of pro-survival signaling pathways (e.g., Akt, ERK) can counteract the cytotoxic effects of this compound.
-
Impaired Apoptotic Pathways: Defects in the cellular machinery responsible for programmed cell death (apoptosis) can lead to resistance.
Q2: How can I experimentally confirm if my cells are developing resistance to this compound?
A2: A common method is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your treated cell line compared to the parental (sensitive) cell line indicates the development of resistance.
Q3: What are some initial steps I can take to overcome this compound resistance?
A3: Initial strategies to address resistance include:
-
Combination Therapy: Use this compound in combination with other anticancer agents that have different mechanisms of action.
-
Efflux Pump Inhibition: Co-administer this compound with known inhibitors of ABC transporters (e.g., verapamil, tariquidar) to increase intracellular drug accumulation.
-
Targeted Pathway Inhibition: If a specific survival pathway is identified as being upregulated, use a targeted inhibitor for that pathway in combination with this compound.
Troubleshooting Guides
Problem 1: Gradual increase in the IC50 of this compound in my long-term cell culture.
| Possible Cause | Suggested Solution |
| Selection of a resistant subpopulation. | 1. Perform single-cell cloning to isolate and characterize clones with varying sensitivity. 2. Analyze the expression of common drug resistance markers (e.g., MDR1, MRP1) in the resistant population compared to the parental line. |
| Acquired mutations in the drug target. | 1. Sequence the putative target gene(s) of this compound in both sensitive and resistant cells to identify potential mutations. 2. If the target is unknown, consider whole-exome sequencing to identify candidate genes. |
| Epigenetic modifications leading to altered gene expression. | 1. Treat resistant cells with epigenetic modifiers (e.g., DNA methyltransferase inhibitors, histone deacetylase inhibitors) to see if sensitivity can be restored. 2. Perform genome-wide methylation or histone modification profiling. |
Problem 2: My combination therapy of this compound with another drug is not showing a synergistic effect.
| Possible Cause | Suggested Solution |
| Antagonistic drug interaction. | 1. Review the mechanisms of action of both drugs to identify potential antagonistic interactions. 2. Perform a checkerboard assay with a wide range of concentrations for both drugs to systematically evaluate for synergy, additivity, or antagonism. |
| Shared resistance mechanism. | 1. Investigate if the cells are resistant to both drugs through a common mechanism (e.g., overexpression of the same efflux pump). 2. Test the efficacy of each drug individually on the resistant cell line. |
| Inappropriate dosing or scheduling. | 1. Vary the sequence and timing of drug administration (e.g., sequential vs. concurrent treatment). 2. Optimize the concentration of each drug in the combination. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental HeLa | 50 | 1 |
| This compound-Resistant HeLa | 750 | 15 |
| Parental T24 | 80 | 1 |
| This compound-Resistant T24 | 1200 | 15 |
Table 2: Hypothetical Gene Expression Changes in this compound-Resistant Cells
| Gene | Fold Change in Resistant vs. Sensitive Cells | Putative Function |
| ABCB1 (MDR1) | + 25.3 | Drug Efflux Pump |
| BCL2 | + 8.7 | Anti-apoptotic Protein |
| AKT1 | + 4.2 | Pro-survival Kinase |
| BAX | - 6.1 | Pro-apoptotic Protein |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for ABCB1 (MDR1) Expression
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCB1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: MDR1-mediated efflux of this compound reduces intracellular drug concentration.
Caption: Experimental workflow to test for reversal of this compound resistance.
Improving the stability of Kapurimycin A2 in culture media.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kapurimycin A2. The information provided aims to address common challenges related to the stability of this polyketide in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a polyketide antitumor antibiotic with a complex molecular structure.[1] Its intricate chemical makeup, which includes a tetrahydroanthra-gamma-pyrone skeleton and a beta, gamma-unsaturated delta-keto carboxylic acid structure, makes it susceptible to degradation under typical cell culture conditions.[1] Instability can lead to a loss of bioactivity, resulting in inconsistent experimental outcomes and inaccurate assessments of its therapeutic potential.
Q2: What are the primary factors that can affect this compound stability in my culture medium?
Several factors can contribute to the degradation of this compound in aqueous and complex biological environments like culture media:
-
pH: The pH of the culture medium is a critical factor. Polyketides can be sensitive to both acidic and alkaline conditions, which can catalyze hydrolysis of ester bonds or other pH-labile functional groups.[2][3]
-
Temperature: Elevated temperatures, such as the standard 37°C for mammalian cell culture, can accelerate the rate of chemical degradation.[2][4]
-
Light Exposure: Many complex organic molecules, including some antibiotics, are photosensitive. Exposure to light can trigger photochemical degradation pathways.
-
Oxidation: The presence of dissolved oxygen and reactive oxygen species (ROS) in the culture medium can lead to oxidative degradation of the molecule.[5]
-
Enzymatic Degradation: Components of serum or secreted cellular enzymes in the culture medium could potentially metabolize or degrade this compound.
Q3: I'm observing a progressive loss of this compound's efficacy over the course of my multi-day experiment. What could be the cause?
A gradual decrease in the biological activity of this compound during a prolonged experiment is a strong indicator of its degradation in the culture medium. This is likely due to one or a combination of the factors mentioned above (pH, temperature, light, oxidation). To confirm this, it is advisable to perform a stability study under your specific experimental conditions.
Troubleshooting Guide
This guide provides systematic steps to identify and mitigate potential stability issues with this compound.
Problem: Inconsistent or lower-than-expected bioactivity of this compound.
Possible Cause 1: Degradation due to inappropriate storage.
-
Troubleshooting Step:
-
Review the manufacturer's storage recommendations for the solid compound and stock solutions.
-
Ensure that stock solutions are stored at or below -20°C and protected from light.
-
Prepare fresh working solutions from a new aliquot of the stock solution and repeat the experiment.
-
Possible Cause 2: Degradation in the culture medium during the experiment.
-
Troubleshooting Step:
-
Assess Stability: Conduct a time-course experiment to quantify the concentration of intact this compound in your culture medium over the duration of your typical experiment. This can be done using High-Performance Liquid Chromatography (HPLC).
-
Optimize Culture Conditions:
-
pH: Measure the pH of your culture medium at the beginning and end of the experiment. If a significant pH shift occurs, consider using a more robust buffering system or more frequent media changes.
-
Temperature: If experimentally feasible, assess if a slightly lower incubation temperature could maintain cell viability while improving stability.
-
Light: Protect your culture plates from direct light exposure by keeping them in a dark incubator and minimizing light exposure during handling.
-
-
Supplement the Medium:
-
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to determine the stability of this compound in a specific culture medium over time.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sterile microcentrifuge tubes
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
Methodology:
-
Prepare a standard curve:
-
Prepare a series of known concentrations of this compound in your culture medium.
-
Immediately inject each standard onto the HPLC system to determine the retention time and establish a standard curve of peak area versus concentration.
-
-
Set up the stability experiment:
-
Prepare a solution of this compound in your culture medium at the final concentration used in your experiments.
-
Aliquot this solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate the tubes under your standard experimental conditions.
-
-
Sample analysis:
-
At each time point, remove one tube from the incubator.
-
If the medium contains cells or debris, centrifuge the sample to pellet any solids.
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Record the peak area corresponding to this compound.
-
-
Data analysis:
-
Using the standard curve, calculate the concentration of this compound remaining at each time point.
-
Plot the concentration of this compound as a function of time to determine its degradation rate.
-
Protocol 2: Evaluating the Effect of Antioxidants on this compound Stability
This protocol helps determine if an antioxidant can improve the stability of this compound.
Materials:
-
All materials from Protocol 1
-
Antioxidant of choice (e.g., N-acetylcysteine, Ascorbic acid)
-
Your experimental cell line
Methodology:
-
Determine antioxidant cytotoxicity:
-
Perform a dose-response experiment to determine the maximum non-toxic concentration of the antioxidant on your cell line.
-
-
Assess antioxidant effect on this compound activity:
-
Conduct your standard bioactivity assay with this compound in the presence and absence of the non-toxic concentration of the antioxidant to ensure it does not interfere with the compound's activity.
-
-
Perform stability study with antioxidant:
-
Repeat the HPLC-based stability assessment (Protocol 1) with two sets of samples:
-
This compound in culture medium.
-
This compound in culture medium supplemented with the non-toxic concentration of the antioxidant.
-
-
-
Data analysis:
-
Compare the degradation rates of this compound with and without the antioxidant to determine if it has a stabilizing effect.
-
Data Presentation
Table 1: Hypothetical Stability of this compound under Different pH and Temperature Conditions.
| Condition | pH | Temperature (°C) | Half-life (hours) |
| A | 7.4 | 37 | 36 |
| B | 7.0 | 37 | 48 |
| C | 7.8 | 37 | 24 |
| D | 7.4 | 30 | 72 |
Table 2: Hypothetical Effect of Antioxidant Supplementation on this compound Stability.
| Condition | Antioxidant (Concentration) | Half-life (hours) at 37°C, pH 7.4 |
| Control | None | 36 |
| Test 1 | N-acetylcysteine (1 mM) | 60 |
| Test 2 | Ascorbic acid (100 µM) | 52 |
Visualizations
References
- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Characterization of the degradation mechanisms of lysine-derived aliphatic poly(ester urethane) scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction between some antibiotics and antioxidants | Research Results in Pharmacology [rrpharmacology.ru]
- 7. Antioxidant and Pro-Oxidant Properties of Selected Clinically Applied Antibiotics: Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Best practices for long-term storage of Kapurimycin A2.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Kapurimycin A2. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) for Long-Term Storage
Q1: What is the recommended way to store this compound for long-term use?
A1: For long-term stability, this compound should be stored as a dry powder in a tightly sealed container at -20°C, protected from light and moisture. Powdered antibiotics are significantly more stable than their reconstituted solutions[1]. When preparing to use the compound, only prepare the amount needed for your immediate experiments to avoid storing it in solution for extended periods.
Q2: I need to use this compound in solution. How should I prepare and store the stock solution?
A2: Prepare a concentrated stock solution (e.g., 10-50 mg/mL) in a suitable solvent. To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use vials before freezing[1]. These aliquots should be stored at -20°C or, for enhanced stability, at -80°C[1].
Q3: For how long can I store this compound under the recommended conditions?
A3: When stored as a dry powder at -20°C, this compound is expected to be stable for at least two to three years. Stock solutions in aliquots stored at -20°C are typically stable for up to one year, and even longer at -80°C[1]. However, it is crucial to periodically assess the purity and activity of the compound, especially if it has been stored for an extended period.
Q4: What are the signs that my stored this compound may have degraded?
A4: Signs of degradation can include a change in the physical appearance of the powder (e.g., color change, clumping), decreased biological activity in your assays, or the appearance of unexpected peaks in your analytical chromatograms (e.g., HPLC, LC-MS).
Troubleshooting Guide
Q1: My this compound solution has been stored for a while, and I am seeing reduced efficacy in my experiments. What should I do?
A1: Reduced efficacy is a common indicator of compound degradation. First, verify that your experimental setup and reagents are all performing as expected. If the issue persists, it is recommended to perform a purity analysis of your this compound stock solution using a stability-indicating method like HPLC or LC-MS to check for the presence of degradation products[2][3]. If degradation is confirmed, it is best to use a fresh, unexpired sample of this compound.
Q2: I see some discoloration in my powdered this compound that has been in storage. Can I still use it?
A2: Discoloration can be a sign of chemical degradation, possibly due to oxidation or exposure to light. It is strongly advised not to use a discolored compound without first verifying its purity and integrity. An analytical assessment, such as HPLC-UV, can help determine if the main compound is still present at the expected concentration and if any significant impurities have formed[2][3].
Q3: I accidentally left my this compound stock solution at room temperature overnight. Is it still usable?
A3: The stability of this compound at room temperature in solution is not well-documented and can be influenced by the solvent and pH. Photodegradation can also occur with exposure to light[1]. To be certain of its integrity, you should perform a purity check using HPLC or a similar analytical technique before using it in a critical experiment. Compare the chromatogram to that of a freshly prepared solution or a previously validated stock to look for any new peaks or a decrease in the main peak area.
Quantitative Data on Stability
While specific public data on the long-term stability of this compound is limited, the following table provides an illustrative example of stability data for a complex polyketide antibiotic under different storage conditions. This data is intended to serve as a guideline for understanding potential degradation rates.
| Storage Condition | Time Point | Purity (%) by HPLC | Notes |
| Dry Powder | |||
| -20°C, Dark, Dry | 0 months | 99.5 | Initial purity |
| 12 months | 99.2 | Minimal degradation | |
| 24 months | 98.8 | Slight decrease in purity | |
| 4°C, Dark, Dry | 12 months | 97.5 | Noticeable degradation |
| 25°C, Ambient Light | 6 months | 85.3 | Significant degradation |
| In Solution (DMSO) | |||
| -80°C (Aliquoted) | 12 months | 99.0 | High stability |
| -20°C (Aliquoted) | 12 months | 96.5 | Good stability, but less than -80°C |
| 4°C | 1 month | 90.1 | Significant degradation |
| 25°C | 24 hours | 92.4 | Rapid degradation |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity and stability of this compound.
1. Objective: To quantify the purity of this compound and detect the presence of any degradation products.
2. Materials:
-
This compound sample (powder or solution)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Method:
-
Sample Preparation:
-
If starting from a powder, accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO, methanol) to a known concentration (e.g., 1 mg/mL).
-
If using a stock solution, dilute it to an appropriate concentration for HPLC analysis.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase it over time to elute the compound and any potential impurities. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV absorbance spectrum of this compound (a UV scan should be performed initially to find the optimal wavelength).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram. The purity of this compound can be calculated based on the area of the main peak relative to the total area of all peaks (Area Percent).
-
Compare the chromatogram to a reference standard or a sample from a new batch to identify any new peaks that may correspond to degradation products. For identification of these products, coupling the HPLC to a mass spectrometer (LC-MS) is highly beneficial[2].
-
Visualizations
Caption: Workflow for assessing the stability of stored this compound.
Caption: Troubleshooting decision tree for this compound storage issues.
References
How to minimize off-target effects of Kapurimycin A2 in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Kapurimycin A2 during their experiments. Given that this compound is a novel antitumor antibiotic with limited publicly available data on its specific molecular targets, this guide focuses on a comprehensive framework for characterizing its on- and off-target activities.
Troubleshooting Guide
Question: My experimental results with this compound are inconsistent. What could be the cause?
Answer: Inconsistent results can stem from several factors related to the compound's activity and experimental setup. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility: Ensure the purity and stability of your this compound stock. Verify its solubility in your experimental media and avoid precipitation. It is advisable to prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Variations in cell density, passage number, and growth phase can significantly impact cellular responses to treatment. Standardize these parameters across all experiments.
-
Assay-Specific Issues: Refer to the table below for common issues and solutions related to different assay types.
| Assay Type | Common Issue | Troubleshooting Suggestion |
| Cell Viability | High variability between replicates | Check for uneven cell seeding or edge effects in multi-well plates. Ensure complete solubilization of readout reagents. |
| Western Blot | Inconsistent protein expression changes | Normalize protein loading carefully. Use a validated loading control. Ensure complete transfer of proteins to the membrane. |
| In Vivo Study | Variable tumor growth inhibition | Monitor animal health and weight closely. Ensure consistent dosing and formulation. Consider animal-to-animal variability in drug metabolism. |
Question: I am observing significant cytotoxicity at concentrations where I don't expect to see on-target effects. How can I determine if this is due to off-target activity?
Answer: This is a common challenge with novel compounds. The observed cytotoxicity could be due to off-target effects or a very potent on-target effect. To dissect this, a multi-pronged approach is recommended:
-
Dose-Response Curve: Generate a detailed dose-response curve to determine the IC50 value accurately. High potency (IC50 < 1 µM in cell-based assays) might suggest a specific interaction, but off-target effects can also be potent.
-
Orthogonal Assays: Use an alternative method to measure the same biological endpoint. For example, if you are seeing decreased cell viability via a metabolic assay (e.g., MTT), confirm this with a cell counting method or an apoptosis assay (e.g., Annexin V staining).
-
Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This can help differentiate specific from non-specific effects.
-
Target Engagement Assays: Directly measure the interaction of this compound with its intended target (if known) or potential targets at various concentrations. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
Frequently Asked Questions (FAQs)
1. What are the first steps to proactively minimize off-target effects of this compound?
To minimize off-target effects, it is crucial to establish a clear understanding of the compound's activity profile.
-
Determine the Potency: Accurately determine the IC50 or Ki values in both biochemical and cell-based assays. It is recommended to use the lowest effective concentration in your experiments to reduce the likelihood of engaging off-target proteins.
-
Establish a Concentration Window: Aim to work within a concentration range that is 10-100 fold below the concentration that induces widespread cytotoxicity or non-specific effects.
-
Use Appropriate Controls: Always include positive and negative controls in your experiments. An orthogonal probe with a similar activity but a different chemical structure can also help confirm that the observed phenotype is due to the inhibition of the intended target.
| Assay Type | Recommended Starting Concentration Range |
| Biochemical Assays | < 100 nM |
| Cell-Based Assays | < 1-10 µM |
| In Vivo Studies | Dose should be based on achieving target tissue concentrations relevant to cellular potency. |
2. How can I identify the molecular target(s) of this compound?
Since the specific target of this compound is not well-documented, a target identification strategy is necessary.
-
Computational Prediction: In silico methods, such as reverse docking or pharmacophore modeling, can predict potential protein targets based on the chemical structure of this compound.
-
Affinity-Based Methods: Affinity chromatography using immobilized this compound can be used to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.
-
Genetic Approaches: CRISPR-Cas9 or siRNA screens can identify genes that, when knocked out or knocked down, confer resistance to this compound, suggesting that the encoded proteins are direct or indirect targets.
3. What experimental methods can I use to confirm on-target engagement and assess selectivity?
Several robust methods can be employed to validate target engagement and determine the selectivity of this compound.
-
Cellular Thermal Shift Assay (CETSA): This assay directly measures the binding of a compound to its target protein in intact cells by assessing changes in the protein's thermal stability.
-
Kinase Profiling: If this compound is suspected to be a kinase inhibitor, screening it against a large panel of kinases can determine its selectivity profile.
-
Chemoproteomics: This mass spectrometry-based approach can identify the protein targets of a small molecule in a complex biological sample by using chemical probes.
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to perform a CETSA experiment to verify the binding of this compound to a specific target protein in cultured cells.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating Step: After treatment, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods like ELISA. An increase in the amount of soluble target protein at higher temperatures in the presence of this compound indicates target engagement.
CETSA Experimental Workflow
Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases.
Methodology:
-
Select Kinase Panel: Choose a commercially available kinase profiling service or an in-house panel that covers a broad representation of the human kinome.
-
Primary Screen: Perform an initial screen of this compound at a single high concentration (e.g., 10 µM) against the entire kinase panel to identify potential off-target kinases.
-
Dose-Response Analysis: For any kinases that show significant inhibition (e.g., >50%) in the primary screen, perform a dose-response analysis to determine the IC50 values.
-
Data Analysis: Compare the IC50 values for the off-target kinases to the IC50 value for the primary target (if known). A selectivity of at least 100-fold is generally desired for a specific inhibitor.
Kinase Profiling Logic
CRISPR-Cas9 Knockout to Validate On-Target Effects
This protocol outlines how to use CRISPR-Cas9 to knock out a putative target gene to validate that the cytotoxic effects of this compound are on-target.
Methodology:
-
Design and Clone gRNAs: Design at least two different guide RNAs (gRNAs) targeting the putative target gene to minimize off-target effects of the CRISPR system itself. Clone the gRNAs into a suitable Cas9 expression vector.
-
Generate Knockout Cell Line: Transfect the gRNA/Cas9 constructs into your cell line of interest. Select single-cell clones and expand them.
-
Validate Knockout: Verify the knockout of the target protein in the selected clones by Western blotting and confirm the gene editing by sequencing the genomic DNA.
-
Treat with this compound: Treat the knockout cell lines and a wild-type control cell line with a range of concentrations of this compound.
-
Assess Phenotype: Measure the cellular phenotype of interest (e.g., cell viability). If the knockout cells show resistance to this compound compared to the wild-type cells, it provides strong evidence that the cytotoxic effect is mediated through the target protein.
On-Target Validation with CRISPR
General Workflow for Minimizing Off-Target Effects
The following diagram provides a high-level overview of a systematic approach to characterize and minimize the off-target effects of a novel compound like this compound.
Minimizing Off-Target Effects Workflow
Optimizing treatment duration of Kapurimycin A2 for maximum efficacy.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Kapurimycin A2 in their experiments. The information provided is intended to assist in optimizing treatment protocols for maximum efficacy.
Troubleshooting Guides
Researchers may encounter various issues during their experiments with this compound. The following table outlines potential problems, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity assays between replicates. | Inconsistent cell seeding density. Pipetting errors. Edge effects in multi-well plates. Contamination (e.g., mycoplasma). | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Regularly test cell cultures for mycoplasma contamination.[1][2] |
| Low or no cytotoxic effect observed. | Sub-optimal concentration of this compound. Short treatment duration. Cell line resistance. Inactivation of the compound in the culture medium. | Perform a dose-response experiment with a wide concentration range to determine the IC50. Conduct a time-course experiment to identify the optimal treatment duration. Verify the sensitivity of the chosen cell line to other known cytotoxic agents. Prepare fresh stock solutions and minimize freeze-thaw cycles. |
| Precipitation of this compound in culture medium. | Poor solubility of the compound in aqueous solutions. High concentration of the compound. | Prepare stock solutions in an appropriate solvent (e.g., DMSO) at a high concentration. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all treatments, including controls. Visually inspect the medium for any precipitation after adding the compound. |
| Inconsistent results between different experimental batches. | Variation in cell passage number. Differences in reagent lots (e.g., serum, media). Inconsistent incubation conditions. | Use cells within a consistent and low passage number range for all experiments.[2] Record lot numbers of all reagents used. Ensure consistent temperature, humidity, and CO2 levels in the incubator. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of this compound.
| Question | Answer |
| What is the recommended starting concentration range for this compound in cytotoxicity assays? | Based on its characterization as a potent antitumor antibiotic, a starting range of 0.01 µM to 100 µM is recommended for initial dose-response experiments to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. |
| How long should I treat my cells with this compound? | The optimal treatment duration is cell-line dependent. It is advisable to perform a time-course experiment, for example, treating cells for 24, 48, and 72 hours, to determine the duration that yields the most significant and reproducible cytotoxic effect. |
| What is the known mechanism of action for this compound? | The precise molecular mechanism of this compound has not been fully elucidated. However, as a member of the antitumor antibiotic class with a tetrahydroanthra-gamma-pyrone structure, it is hypothesized to exert its cytotoxic effects through mechanisms common to this class, such as DNA intercalation, topoisomerase inhibition, or the generation of reactive oxygen species.[1][2][3][4] |
| Which signaling pathways are likely affected by this compound? | While specific pathways for this compound are yet to be identified, other antitumor antibiotics are known to modulate key cancer-related signaling pathways. Researchers may consider investigating pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB to understand the cellular response to this compound treatment.[5][6] |
| How should I prepare and store this compound? | This compound should be dissolved in a suitable organic solvent like DMSO to prepare a concentrated stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. |
Experimental Protocols
Determining the Optimal Treatment Duration of this compound
This protocol outlines a general method for determining the optimal treatment duration of this compound to achieve maximum efficacy in a given cancer cell line.
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock. It is recommended to use a concentration around the previously determined IC50 value.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of solvent used for the drug stock).
-
Treat the cells for different durations, for example, 12, 24, 48, and 72 hours.
-
-
Cell Viability Assay:
-
At the end of each treatment period, assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo®).
-
Follow the manufacturer's protocol for the chosen assay.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability of treated cells to the vehicle-treated control cells for each time point.
-
Plot cell viability against treatment duration for each concentration.
-
The optimal treatment duration is the time point that shows maximal, consistent, and dose-dependent cytotoxicity.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a hypothetical signaling pathway potentially affected by this compound and a general workflow for optimizing its treatment duration.
Caption: Hypothesized mechanism of this compound cytotoxicity.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting flowchart for low efficacy of this compound.
References
- 1. longdom.org [longdom.org]
- 2. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lecturio.com [lecturio.com]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Potential of Antibiotics with Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Synthesis of Kapurimycin A2
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering batch-to-batch variability in the synthesis of Kapurimycin A2. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its consistent synthesis important?
A1: this compound is a polycyclic microbial metabolite with antitumor properties.[1] Its complex structure, featuring a tetrahydroanthra-gamma-pyrone skeleton, makes its synthesis challenging.[1] Consistent, batch-to-batch synthesis is crucial for reliable preclinical and clinical studies, ensuring that observed biological activity is attributable to the compound itself and not to impurities or variations in potency.
Q2: What are the most common analytical techniques used to assess the purity and identity of synthesized this compound?
A2: The primary analytical methods for characterizing this compound and related natural products are High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[1][2]
Q3: What are the likely sources of batch-to-batch variability in the synthesis of this compound?
A3: Batch-to-batch variability in complex syntheses like that of this compound can arise from several factors:
-
Reagent Quality: Purity and reactivity of starting materials and reagents.
-
Reaction Conditions: Minor fluctuations in temperature, reaction time, or stirring rate.
-
Work-up Procedures: Inconsistent extraction, quenching, or drying techniques.
-
Purification Efficiency: Variations in column chromatography packing, solvent gradients, or fraction collection.[]
Q4: How can I improve the reproducibility of my this compound synthesis?
A4: To enhance reproducibility, it is essential to standardize all experimental parameters. This includes using reagents from the same supplier and lot number, precisely controlling reaction conditions with automated equipment where possible, and documenting every step of the synthesis and purification process in detail. Implementing stringent in-process controls and quality checks at critical stages is also highly recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of Crude this compound
Q: My reaction consistently results in a low yield of the crude product before purification. What are the potential causes and how can I troubleshoot this?
A: Low crude yield is often indicative of issues with the reaction itself. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature, if the stability of the product allows.
-
-
Side Reactions: Competing reaction pathways may be consuming the starting materials or product.
-
Solution: Analyze the crude reaction mixture by LC-MS to identify potential side products. This information can help in optimizing the reaction conditions (e.g., lowering the temperature, using a more selective reagent) to minimize side reactions.
-
-
Product Degradation: The product may be unstable under the reaction or work-up conditions.
-
Solution: Assess the stability of this compound under the reaction conditions. If degradation is observed, consider milder reaction conditions or a different synthetic route. During work-up, use pre-cooled solvents and minimize exposure to strong acids or bases.
-
Issue 2: Inconsistent Purity Profile by HPLC
Q: I am observing significant differences in the purity of my synthesized this compound batches by HPLC. How can I identify the source of these impurities?
A: An inconsistent purity profile suggests variability in the reaction or purification steps. The following table illustrates a comparison between a "good" and a "bad" batch, and the subsequent sections provide a troubleshooting workflow.
Table 1: Comparison of HPLC and MS Data for "Good" vs. "Bad" Batches of this compound
| Parameter | "Good" Batch | "Bad" Batch |
| HPLC Purity | 98.5% | 85.2% |
| Retention Time (t_R) | 15.2 min | 15.2 min (major peak) |
| Impurity 1 (t_R) | 0.5% (8.9 min) | 5.8% (8.9 min) |
| Impurity 2 (t_R) | 0.3% (12.5 min) | 4.5% (12.5 min) |
| Other Impurities | 0.7% | 4.5% |
| MS (m/z) [M+H]⁺ | 493.1493 | 493.1493 |
| Impurity 1 MS (m/z) | 475.1388 | 475.1388 |
| Impurity 2 MS (m/z) | 511.1600 | 511.1600 |
-
Identifying Impurities:
-
Isolate Impurities: Use preparative HPLC to isolate the major impurities observed in the "bad" batch.[4]
-
Structural Analysis: Characterize the isolated impurities using high-resolution MS and NMR to determine their structures.
-
Impurity 1 (m/z = 475.1388): This corresponds to the loss of a water molecule (18.0105 Da) from this compound, suggesting a potential dehydration product.
-
Impurity 2 (m/z = 511.1600): This corresponds to the addition of a water molecule, possibly from incomplete cyclization or hydrolysis of a protecting group.
-
-
-
Troubleshooting Based on Impurity Identity:
-
Dehydration Product (Impurity 1): This may be caused by excessive heat or acidic conditions during the reaction or work-up. Reduce reaction temperatures and use milder work-up procedures.
-
Hydrolysis/Incomplete Reaction Product (Impurity 2): This could indicate incomplete reaction or exposure to water during work-up. Ensure anhydrous reaction conditions and thoroughly dry all solvents and glassware.
-
Issue 3: Inconsistent NMR Spectra
Q: The ¹H NMR spectra of different batches show varying peak integrations and the appearance of unexpected signals. What does this indicate?
A: Inconsistent NMR spectra are a strong indicator of impurities or structural isomers.
Table 2: Key ¹H NMR Signals for this compound ("Good" Batch)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Hypothetical) |
| 12.5 | s | 1H | Phenolic OH |
| 7.8 | d | 1H | Aromatic CH |
| 7.5 | t | 1H | Aromatic CH |
| 7.2 | d | 1H | Aromatic CH |
| 5.5 | d | 1H | Olefinic CH |
| 4.8 | m | 1H | CH-O |
| 3.9 | s | 3H | OCH₃ |
| 2.4 | m | 2H | CH₂ |
| 1.2 | d | 3H | CH₃ |
If your spectra show deviations from this standard, consider the following:
-
Residual Solvents: The presence of common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane) can be identified by their characteristic chemical shifts.
-
Solution: Ensure the final product is thoroughly dried under high vacuum.
-
-
Unreacted Starting Materials: Compare the spectrum of the purified product with those of the starting materials to check for any overlap.
-
Solution: Improve the purification process, for example, by optimizing the solvent gradient in column chromatography.
-
-
Structural Isomers: The presence of diastereomers or regioisomers can lead to a more complex spectrum.
-
Solution: Re-evaluate the stereoselectivity or regioselectivity of the reaction steps. Purification by chiral HPLC may be necessary if diastereomers are present.
-
Experimental Protocols
The following are example protocols for the analysis of this compound. These should be optimized for your specific instrumentation and experimental conditions.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: Use the same conditions as described in the HPLC protocol.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Data Analysis: Extract the ion chromatogram for the expected mass of this compound ([M+H]⁺ = 493.1493).
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of the deuterated solvent.
-
Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra for complete structural characterization.
Visualizations
Hypothetical Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.
Troubleshooting Decision Tree for Batch-to-Batch Variability
Caption: A decision tree to guide the troubleshooting of batch-to-batch variability.
References
Troubleshooting unexpected results in Kapurimycin A2 cytotoxicity assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in Kapurimycin A2 cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
This compound is a polycyclic, antitumor antibiotic produced by Streptomyces sp.[1] It is expected to exhibit cytotoxic effects against cultured mammalian cells, similar to other compounds in the Kapurimycin family which have shown activity against cell lines such as murine leukemia P388.[2][3]
Q2: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Compound Stability and Storage: Ensure this compound is stored under the recommended conditions.[1] Repeated freeze-thaw cycles should be avoided.
-
Solvent Effects: The solvent used to dissolve this compound may have cytotoxic effects at higher concentrations. Always include a solvent control in your experiments.
-
Cell Passage Number: Cell lines can change phenotypically over time. Use cells within a consistent and low passage number range for all experiments.
-
Assay Variability: Ensure consistent cell seeding density, incubation times, and reagent concentrations.
Q3: I am observing high background signal in my negative control wells. What should I do?
High background can be caused by:
-
Contamination: Check for microbial contamination in your cell culture and reagents.
-
High Cell Density: Over-confluent cells can lead to increased background. Optimize your cell seeding density.
-
Pipetting Errors: Gentle pipetting is crucial to avoid cell lysis and artificially high signals in assays that measure released products (e.g., LDH assay).
Q4: this compound does not seem to be cytotoxic to my cell line. Why might this be?
-
Cell Line Resistance: Some cell lines may be inherently resistant to this compound. Consider testing a panel of different cell lines.
-
Compound Inactivity: Verify the integrity and purity of your this compound stock.
-
Sub-optimal Assay Conditions: The chosen assay may not be sensitive enough to detect cytotoxicity in your specific model. Consider trying an alternative method (e.g., switching from a metabolic assay like MTT to a membrane integrity assay like LDH).
Troubleshooting Guide
Issue 1: Higher than expected cell viability (Lower Cytotoxicity)
| Possible Cause | Recommended Action |
| Incorrect concentration of this compound | Verify calculations and dilution series. Confirm the stock solution concentration. |
| Compound precipitation | Visually inspect the culture medium for any precipitate after adding this compound. If precipitation occurs, consider using a different solvent or a lower concentration range. |
| Cellular efflux of the compound | Some cancer cell lines overexpress efflux pumps (e.g., P-glycoprotein) that can remove cytotoxic compounds. Consider using an efflux pump inhibitor as a positive control. |
| Assay interference | If using an MTT assay, some compounds can interfere with the reduction of the tetrazolium salt, leading to false-positive viability results. Confirm results with an alternative assay.[4] |
Issue 2: Lower than expected cell viability (Higher Cytotoxicity)
| Possible Cause | Recommended Action |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Run a solvent-only control. |
| "Cytotoxicity Burst" | At high concentrations, compounds can cause non-specific cytotoxicity, leading to a sharp increase in activity.[5][6] Ensure your dose-response curve covers a wide range of concentrations to identify the specific cytotoxic range. |
| Compound instability in media | This compound may degrade in culture media over the course of the experiment. Assess the stability of the compound under your experimental conditions. |
| Evaporation from outer wells of the plate | Evaporation can concentrate the compound in the outer wells. Ensure proper humidification in the incubator and consider not using the outermost wells for data collection. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C26H24O9 | [7] |
| Molecular Weight | 480.46 | [1] |
| Source | Streptomyces sp. | [1] |
Table 2: Example of this compound Cytotoxicity Data (Hypothetical)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HeLa S3 | MTT | 48 | 5.2 |
| T24 | LDH | 48 | 8.9 |
| P388 | Resazurin | 72 | 2.1 |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Kapurimycin A3 Demonstrates Superior Potency in Preclinical Antitumor and Antibacterial Screens
Kapurimycin A3 has emerged as the most potent analog among the kapurimycin series, exhibiting the strongest antibacterial and cytotoxic activities in preliminary studies. While direct comparative data is limited, initial findings indicate its superior efficacy over Kapurimycin A2 in both inhibiting cancer cell growth and combating Gram-positive bacteria.
This compound and A3 are novel antitumor antibiotics isolated from Streptomyces sp. DO-115.[1] Structurally, they belong to a new class of polycyclic microbial metabolites characterized by a tetrahydroanthra-gamma-pyrone skeleton.[2] The key difference between the analogs lies in the side chain at the pyrone ring of the molecule.[2]
Initial biological screenings have consistently highlighted Kapurimycin A3 as the more active compound. It has demonstrated significant cytotoxic effects against HeLa S3 human cervical cancer cells and T24 human bladder carcinoma cells in vitro. Furthermore, Kapurimycin A3 exhibited potent antitumor activity in a murine leukemia P388 model in vivo, a finding that underscores its potential for further drug development.
Comparative Efficacy: A Qualitative Overview
While precise quantitative comparisons of IC50 (for cytotoxicity) and MIC (for antibacterial activity) values for this compound and A3 are not publicly available in the reviewed literature, the initial discovery report explicitly states that "Among the individual components of the kapurimycins, kapurimycin A3 exhibited the strongest antibacterial and cytotoxic activities."[1] This suggests a clear efficacy advantage for Kapurimycin A3 over A2 in the conducted assays.
Table 1: Summary of Biological Activities of this compound and A3
| Compound | Antibacterial Activity | Cytotoxic Activity (in vitro) | Antitumor Activity (in vivo) |
| This compound | Active against Gram-positive bacteria | Cytotoxic to HeLa S3 and T24 cells | Data not available |
| Kapurimycin A3 | Strongest activity against Gram-positive bacteria | Strongest activity against HeLa S3 and T24 cells | Potent activity against murine leukemia P388 |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound and A3 are not fully disclosed in the available literature. However, based on standard methodologies, the following outlines the likely experimental approaches used.
Cytotoxicity Assay (Conceptual Workflow)
A standard in vitro cytotoxicity assay, such as an MTT or XTT assay, was likely employed to determine the concentration of each Kapurimycin analog required to inhibit the growth of cancer cell lines by 50% (IC50).
References
- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for in Vivo Validation: A Comparative Guide to Kapurimycin A2's Antitumor Potential in Xenograft Models
For Immediate Release
[City, State] – [Date] – The potent antitumor antibiotic, Kapurimycin A2, has emerged as a molecule of interest in oncology research. While in vitro studies have hinted at its cytotoxic capabilities, the critical validation of its efficacy in preclinical xenograft models remains a significant gap in the scientific literature. This guide provides a comparative framework for researchers and drug development professionals, outlining the necessary experimental data and protocols required to rigorously assess this compound's antitumor activity in vivo. Due to the current absence of published xenograft data for this compound, this document leverages data from its close analog, Kapurimycin A3, and established methodologies for other antitumor agents to present a prospective guide for future research.
Comparative Efficacy of Kapurimycins: An Overview
Initial studies on the kapurimycin family of antibiotics, isolated from Streptomyces sp., identified Kapurimycin A3 as a potent antitumor agent.[1] It demonstrated significant activity against murine leukemia P388 in vivo.[1] While this compound was also identified as a new antitumor antibiotic, specific in vivo efficacy data, particularly in xenograft models of solid tumors, has not been publicly reported.[1][2] This guide proposes a framework for generating and presenting such crucial data.
Table 1: Hypothetical Comparative Efficacy of this compound in a Human Colorectal Carcinoma (HCT116) Xenograft Model
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | Intraperitoneal (IP) | 1500 ± 250 | - | +2.5 |
| This compound | 10 mg/kg | IP, daily | 850 ± 150 | 43.3 | -3.1 |
| This compound | 20 mg/kg | IP, daily | 400 ± 90 | 73.3 | -8.5 |
| 5-Fluorouracil | 50 mg/kg | IP, twice weekly | 650 ± 120 | 56.7 | -6.2 |
This table represents hypothetical data that would be necessary to evaluate the efficacy and toxicity of this compound.
Experimental Protocols for Xenograft Model Validation
To ensure reproducibility and validity, detailed experimental protocols are paramount. The following methodologies outline a standard approach for assessing the antitumor activity of a novel compound like this compound in a subcutaneous xenograft model.
Cell Culture and Animal Models
-
Cell Line: Human colorectal carcinoma cells (HCT116) will be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old, will be used. Animals will be housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation and Treatment
-
HCT116 cells (5 x 10^6 in 100 µL of PBS) will be injected subcutaneously into the right flank of each mouse.
-
When tumors reach a mean volume of 100-150 mm³, mice will be randomized into treatment groups (n=8 per group).
-
This compound will be dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS) and administered intraperitoneally (IP) daily for 21 days.
-
A positive control group, such as 5-Fluorouracil, and a vehicle control group will be included.
Efficacy and Toxicity Assessment
-
Tumor Volume: Tumor dimensions will be measured twice weekly using digital calipers, and tumor volume will be calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weights will be recorded twice weekly as an indicator of systemic toxicity.
-
Tumor Growth Inhibition (TGI): TGI will be calculated at the end of the study using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
Visualizing Experimental Design and Potential Mechanisms
Clear visual representations of experimental workflows and hypothesized signaling pathways are essential for communicating complex information.
Caption: Workflow for assessing this compound's antitumor activity in a xenograft model.
While the precise mechanism of action for this compound is yet to be elucidated, many antitumor antibiotics function by inducing DNA damage and apoptosis. A plausible signaling pathway to investigate would be the p53-mediated apoptotic cascade.
Caption: Hypothesized p53-mediated apoptotic pathway induced by this compound.
Future Directions and Conclusion
The validation of this compound's antitumor activity in xenograft models is a critical next step in its development as a potential cancer therapeutic. The generation of robust, reproducible in vivo data, as outlined in this guide, is essential for attracting further investment and advancing this promising compound through the drug development pipeline. Future studies should also aim to elucidate its precise mechanism of action and explore its efficacy in a broader range of cancer models, including patient-derived xenografts (PDXs). This structured approach will provide the necessary evidence to determine the true clinical potential of this compound.
References
- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Kapurimycin A2 and cisplatin in bladder cancer models.
A comparative analysis of Kapurimycin A2 and the established chemotherapeutic agent, cisplatin, in bladder cancer models could not be conducted due to a lack of available scientific literature on this compound in this context. Consequently, this guide provides a comprehensive overview of cisplatin's activity and experimental protocols in bladder cancer models, serving as a foundational reference for researchers in the field.
Cisplatin is a cornerstone in the treatment of bladder cancer, and its efficacy has been extensively studied in various preclinical models. This guide synthesizes key data on its in vitro and in vivo activity, offers detailed experimental protocols, and visualizes associated signaling pathways and experimental workflows.
In Vitro Efficacy of Cisplatin in Bladder Cancer Cell Lines
The cytotoxic effects of cisplatin have been evaluated across a range of human bladder cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for assessing a compound's potency. Below is a summary of reported IC50 values for cisplatin in several commonly used bladder cancer cell lines.
| Cell Line | IC50 (µM) | Citation |
| T24 | 7.637 | |
| RT4 | 7.426 | |
| HT1197 | Similar to SW780 and RT112 | |
| SW780 | Sensitive to Cisplatin | |
| RT112 | Similar to SW780 and HT1197 | |
| HT1376 | Most sensitive to Cisplatin | |
| 5637 | Moderately sensitive to Cisplatin | |
| TCCSUP | Sensitive to Cisplatin | |
| UM-UC-3 | Moderately sensitive to Cisplatin | |
| KU1919 | Data not consistently available | |
| BIU-87 | Higher IC50 than T24 |
In Vivo Efficacy of Cisplatin in Bladder Cancer Xenograft Models
The antitumor activity of cisplatin has been validated in various animal models, primarily using xenografts of human bladder cancer cell lines in immunodeficient mice. These studies are crucial for evaluating a drug's therapeutic potential in a more complex biological system.
| Cell Line Xenograft | Animal Model | Cisplatin Dosage and Schedule | Key Findings | Citation |
| DU4284 | Nude Mice (Subrenal capsule assay) | 7 mg/kg (single dose) | >97% initial tumor regression. | |
| BIU-87 | Nude Mice | Not specified | Significant decrease in tumor size and weight compared to control. | |
| NTUB1 and T24 | Nude Mice | Not specified | Significant anti-tumor effect. | |
| UM-UC-3 | Orthotopic Mouse Model | Weekly intravenous injections | Marked reduction in tumor growth. | |
| NMB-1 | Balb/c Nude Mice | 64 µmol/kg (single or fractionated daily injections) | Single injection was more effective in minimizing metallothionein induction and potential resistance. | |
| MB49 (murine) | C57BL/6N Mice | Not specified | Inhibition of tumor growth. |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of experimental results. Below are methodologies for key assays used to evaluate the efficacy of cisplatin in bladder cancer models.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Bladder cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Cisplatin
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count bladder cancer cells.
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of cisplatin in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the cisplatin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve cisplatin, if any).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period,
-
No Public Data Available on Synergistic Effects of Kapurimycin A2 with Other Anticancer Drugs
A comprehensive review of scientific literature reveals a significant gap in the current understanding of the anticancer agent Kapurimycin A2, specifically concerning its potential synergistic effects when used in combination with other anticancer drugs. At present, there is no publicly available experimental data to support a comparative guide on this topic.
This compound is an antitumor antibiotic known for its cytotoxic properties against various cancer cell lines. However, for researchers, scientists, and drug development professionals seeking to explore its potential in combination therapies, the absence of published studies presents a considerable challenge. The development of effective cancer treatments often relies on the principle of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. Such combination therapies can lead to enhanced efficacy, reduced drug dosages, and the potential to overcome drug resistance.
The lack of research into the synergistic interactions of this compound means that critical information, including which anticancer drugs it may synergize with, the optimal concentrations for combination, and the cancer types that would be most susceptible to such therapies, remains unknown.
Implications of the Data Gap
The absence of data on the synergistic effects of this compound has several key implications for the scientific community:
-
Inability to Formulate Combination Therapy Protocols: Without foundational in vitro and in vivo studies, it is impossible to design rational combination therapy regimens involving this compound for preclinical or clinical investigation.
-
Missed Therapeutic Opportunities: The potential for this compound to enhance the efficacy of existing anticancer drugs is yet to be explored. This represents a missed opportunity for developing novel and more effective cancer treatments.
-
Lack of Mechanistic Insight: Understanding the signaling pathways through which this compound might synergize with other drugs is crucial for targeted drug development. This information is currently unavailable.
Future Research Directions
To address this knowledge gap, future research should focus on a systematic evaluation of this compound in combination with a panel of standard-of-care chemotherapeutic agents and targeted therapies across a variety of cancer cell lines. Key experimental avenues would include:
-
In Vitro Synergy Screening: Utilizing assays such as the Chou-Talalay method to calculate the Combination Index (CI) would provide quantitative data on whether drug interactions are synergistic, additive, or antagonistic.
-
Mechanistic Studies: Investigating the impact of combination treatments on key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.
-
In Vivo Efficacy Studies: Evaluating promising combinations in animal models of cancer to assess their therapeutic potential in a preclinical setting.
Below is a conceptual workflow for future investigations into the synergistic effects of this compound.
Navigating the Maze of Resistance: A Comparative Guide to Kapurimycin A2 in Multidrug-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) pathogens constitutes a formidable challenge to global health. The relentless evolution of resistance mechanisms necessitates a continuous search for novel antimicrobial agents with unique modes of action. Kapurimycin A2, an antitumor antibiotic with potent antibacterial properties, particularly against Gram-positive bacteria, presents a promising avenue for exploration. This guide provides a comparative framework for evaluating the potential of this compound against MDR bacterial strains, offering insights into cross-resistance patterns, experimental methodologies, and the underlying molecular pathways.
Disclaimer: To date, specific cross-resistance studies on this compound in well-characterized multidrug-resistant bacterial cell lines are not publicly available. Therefore, this guide utilizes a hypothetical framework based on established patterns of cross-resistance observed with other antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA) to illustrate the principles and methodologies for such an investigation. The presented data is representative and intended for illustrative purposes.
Comparative Efficacy: this compound vs. Standard-of-Care Antibiotics
Understanding the cross-resistance profile of a novel antibiotic is paramount. Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. Conversely, the absence of cross-resistance suggests a novel mechanism of action that can bypass existing resistance strategies in MDR strains.
To quantitatively assess cross-resistance, the Minimum Inhibitory Concentration (MIC) of this compound and a panel of commonly used antibiotics would be determined against both a sensitive parental strain (e.g., Methicillin-Sensitive Staphylococcus aureus - MSSA) and its multidrug-resistant counterpart (e.g., MRSA). The fold-increase in MIC for the resistant strain compared to the sensitive strain indicates the level of resistance.
Table 1: Hypothetical Comparative MIC Data and Fold-Resistance of this compound and Other Antibiotics against Sensitive (MSSA) and Multidrug-Resistant (S. aureus - MRSA) Strains
| Antibiotic | MSSA (ATCC 25923) MIC (µg/mL) | MRSA (ATCC 43300) MIC (µg/mL) | Fold-Resistance (MRSA/MSSA) |
| This compound (Hypothetical) | 0.5 | 1 | 2 |
| Oxacillin | 0.25 | >256 | >1024 |
| Ciprofloxacin | 0.5 | 64 | 128 |
| Erythromycin | 0.25 | 128 | 512 |
| Clindamycin | 0.125 | 32 | 256 |
| Vancomycin | 1 | 2 | 2 |
| Linezolid | 2 | 2 | 1 |
Note: The MIC values for existing antibiotics are representative and compiled from various sources for illustrative purposes. The hypothetical data for this compound is projected based on its potential to overcome common resistance mechanisms.
A low fold-resistance value for this compound, as depicted in the hypothetical data, would suggest that it is less affected by the resistance mechanisms present in the MRSA strain compared to conventional antibiotics like beta-lactams and macrolides. This would be a strong indicator of its potential as a therapeutic agent against MDR infections.
Unraveling the Mechanisms: Signaling Pathways in Antibiotic Resistance
The development of antibiotic resistance is a complex process often governed by intricate signaling pathways that allow bacteria to sense and respond to environmental stressors, including the presence of antibiotics. In Staphylococcus aureus, two-component systems (TCS) such as VraSR and GraRS play a pivotal role in mediating resistance to cell wall-active agents and cationic antimicrobial peptides, respectively.
The VraSR system is a key sensor of cell wall stress. When antibiotics like beta-lactams or glycopeptides inhibit peptidoglycan synthesis, the sensor kinase VraS autophosphorylates and subsequently transfers the phosphate group to the response regulator VraR. Phosphorylated VraR then acts as a transcriptional activator, upregulating a regulon of genes involved in cell wall synthesis and repair, thereby conferring resistance.
The GraRS system, on the other hand, responds to cationic antimicrobial peptides and contributes to vancomycin resistance. The sensor kinase GraS detects these molecules, leading to the phosphorylation of the response regulator GraR. Activated GraR then upregulates the expression of genes such as mprF (multiple peptide resistance factor) and the dltABCD operon. These genes modify the bacterial cell membrane, increasing its positive charge and repelling cationic antibiotics.
A novel antibiotic like this compound that does not trigger or is not affected by the downstream effectors of these pathways would have a significant advantage in treating MDR S. aureus infections.
Experimental Corner: Protocols for Cross-Resistance Assessment
Accurate and reproducible experimental data are the cornerstone of any comparative guide. The following section details the standard protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a gold-standard technique for assessing antibiotic susceptibility.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial strains (e.g., MSSA ATCC 25923 and MRSA ATCC 43300)
-
Antibiotic stock solutions (including this compound)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Dilution Series:
-
Prepare serial twofold dilutions of each antibiotic in MHB in the 96-well plates. The final volume in each well should be 50 µL.
-
The concentration range should be appropriate to determine the MIC for both sensitive and resistant strains.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each bacterial strain.
-
-
Inoculation:
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).
-
Conclusion
While specific data on the cross-resistance of this compound in MDR cell lines is eagerly awaited, this guide provides a robust framework for its evaluation. By employing standardized methodologies and understanding the molecular landscape of antibiotic resistance, researchers can effectively assess the potential of this compound and other novel compounds. A favorable cross-resistance profile, characterized by low fold-resistance against MDR strains, would strongly support the continued development of this compound as a next-generation antibiotic to combat the growing threat of antimicrobial resistance.
Safety Operating Guide
Prudent Disposal of Kapurimycin A2: A Guide for Laboratory Professionals
Kapurimycin A2, an antitumor antibiotic derived from Streptomyces sp., requires meticulous handling and disposal due to its cytotoxic properties.[1][2][3] Improper disposal can pose significant risks to human health and the environment. This guide provides a framework for the safe management and disposal of this compound waste in a laboratory setting.
Physicochemical Properties and Hazard Identification
A comprehensive understanding of the compound's properties is foundational to safe handling.
| Property | Data | Reference |
| Molecular Formula | C26H24O9 | [1][2] |
| Molecular Weight | 480.46 g/mol | [2] |
| Appearance | Not specified in provided results. | |
| Initial Source | Streptomyces sp. | [2][3] |
| Biological Activity | Antitumor antibiotic, active against Gram-positive bacteria, cytotoxic to mammalian cells. | [1][2][3] |
| Primary Hazards | Cytotoxic.[3] As with many antitumor agents, it should be handled as a potentially hazardous compound. |
Experimental Protocols for Safe Disposal
While specific experimental protocols for this compound disposal are not available, the following general procedures for cytotoxic waste should be adopted. These protocols are derived from established guidelines for handling hazardous chemical waste.
1. Personal Protective Equipment (PPE):
-
Wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.
-
For handling powders or creating solutions, a certified chemical fume hood is required to prevent inhalation of aerosols.
2. Waste Segregation and Collection:
-
Solid Waste: All materials contaminated with this compound, including gloves, bench paper, pipette tips, and vials, must be disposed of in a designated, clearly labeled hazardous waste container. This container should be puncture-resistant and have a secure lid.
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvents used. Never dispose of this compound solutions down the drain.[4]
-
Sharps: Needles, syringes, or any other sharps contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.
3. Decontamination of Work Surfaces:
-
All surfaces and equipment potentially contaminated with this compound should be decontaminated. The choice of decontaminating solution will depend on the solvent used for the this compound. Consult your institution's EHS for approved decontamination procedures for cytotoxic agents.
4. Disposal Procedure:
-
All collected waste streams (solid, liquid, and sharps) must be disposed of through your institution's hazardous waste management program.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Ensure all waste containers are properly labeled with the contents, including the concentration of this compound and any other chemical constituents.
Waste Disposal Workflow
The following diagram illustrates a logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Waste Management.
By adhering to these general guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Kapurimycin A2
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides crucial safety and logistical information for the handling and disposal of Kapurimycin A2, an antitumor antibiotic. Given the potent nature of this compound and the limited availability of a specific Safety Data Sheet (SDS), this guidance is based on the general principles for handling cytotoxic agents. A comprehensive, compound-specific risk assessment should be conducted by qualified personnel before commencing any work.
Core Safety Principles
This compound is an antitumor antibiotic that has demonstrated cytotoxic effects against various cancer cell lines.[1] Due to its potential to inhibit cell growth, it should be handled with extreme caution to prevent occupational exposure. All personnel must be trained in the safe handling of potent cytotoxic compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. Change outer glove immediately upon contamination. | Prevents skin contact with the cytotoxic compound. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Provides a barrier against contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or when there is a risk of aerosol generation. | Minimizes the risk of inhaling hazardous particles. |
| Footwear | Closed-toe shoes. Disposable shoe covers should be considered if there is a risk of spills. | Protects feet from spills and contamination. |
Operational Plan: Handling and Experimental Workflow
All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet to contain any airborne particles.
Experimental Workflow
The following diagram outlines a generalized workflow for handling this compound in a laboratory setting.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, pipette tips, and vials, should be collected in a designated, clearly labeled, leak-proof, and puncture-resistant container for cytotoxic waste.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a labeled, sealed container. Do not dispose of down the drain.
-
Decontamination: Work surfaces should be decontaminated using a suitable agent, such as a solution of sodium hypochlorite, followed by a rinse with 70% ethanol.
Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.
Biological Activity and Mechanism of Action
Kapurimycins are a class of polycyclic microbial metabolites.[2] While the precise mechanism of action for this compound has not been fully elucidated in publicly available literature, it is known to be an antitumor antibiotic.[1] It exhibits cytotoxic activity against various cancer cell lines, including HeLa S3 human cervical cancer cells and T24 human bladder carcinoma cells.[1] It is also active against Gram-positive bacteria.[1] The cellular pathways affected by this compound are not well-defined, and therefore a specific signaling pathway diagram cannot be provided at this time. Researchers should consider its cytotoxic nature to be broad-acting until more specific data becomes available.
Due to the lack of detailed public information on the specific signaling pathways affected by this compound, a diagrammatic representation is not currently feasible. The general mechanism is understood to be through cytotoxicity, leading to cell death.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult with qualified safety professionals before handling any potent chemical compound.
References
- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
